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  • Product: 2-Azido-2-methylpropanoic acid
  • CAS: 2654-97-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Azido-2-methylpropanoic Acid: A Versatile Bifunctional Linker for Advanced Applications

Abstract This technical guide provides a comprehensive review of 2-Azido-2-methylpropanoic acid, a cornerstone bifunctional molecule in modern chemistry. We delve into its fundamental physicochemical properties, establis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of 2-Azido-2-methylpropanoic acid, a cornerstone bifunctional molecule in modern chemistry. We delve into its fundamental physicochemical properties, established synthesis protocols, and its pivotal roles in polymer chemistry, bioconjugation, and the development of sophisticated drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker in their work. We will explore the causality behind its utility, providing detailed experimental workflows and validated insights grounded in authoritative scientific literature.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of chemical synthesis and materials science, molecules that possess orthogonal reactive groups are of paramount importance. 2-Azido-2-methylpropanoic acid is a prime example of such a molecule, featuring a carboxylic acid and an azide group within a compact structure.

  • The carboxylic acid moiety (-COOH) provides a classical handle for conjugation to amine-containing molecules (e.g., proteins, peptides) through stable amide bond formation. It can also serve as a hydrophilic functional group or be esterified to tune solubility and reactivity.

  • The azide group (-N₃) is a key player in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent ligation to alkyne-modified molecules in a bioorthogonal manner, meaning it can proceed in complex biological environments without cross-reacting with native functional groups.

This dual functionality makes 2-Azido-2-methylpropanoic acid an invaluable tool for constructing well-defined macromolecular architectures, from functionalized polymers to complex bioconjugates for therapeutic and diagnostic applications.

Caption: Structure of 2-Azido-2-methylpropanoic acid with its key functional groups.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental to its successful application. The key properties of 2-Azido-2-methylpropanoic acid are summarized below.

PropertyValueSource
IUPAC Name 2-azido-2-methylpropanoic acid
CAS Number 2654-97-9
Molecular Formula C₄H₇N₃O₂
Molecular Weight 129.12 g/mol
SMILES CC(C)(C(=O)O)N=[N+]=[N-]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Monoisotopic Mass 129.053826475 Da

Synthesis and Purification

The synthesis of 2-Azido-2-methylpropanoic acid is typically achieved through a nucleophilic substitution reaction where a halide is displaced by an azide salt. A common precursor is 2-bromo-2-methylpropanoic acid.

Synthetic Pathway Rationale

The choice of 2-bromo-2-methylpropanoic acid as a starting material is strategic. The bromine atom is a good leaving group, and its position on a tertiary carbon facilitates the SN1-type reaction mechanism with sodium azide (NaN₃), a cost-effective and readily available source of the azide nucleophile. The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) to solubilize the reactants and facilitate the reaction.

Synthesis_Pathway start 2-Bromo-2-methylpropanoic Acid reagent + Sodium Azide (NaN₃) Solvent: DMF Heat start->reagent product 2-Azido-2-methylpropanoic Acid reagent->product side_product Sodium Bromide (NaBr) reagent->side_product

Caption: General synthesis scheme for 2-Azido-2-methylpropanoic acid.

Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles. Researchers should always consult primary literature and perform a thorough safety assessment before conducting any experiment.

Materials:

  • 2-bromo-2-methylpropanoic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 2 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-2-methylpropanoic acid (1 equivalent) in anhydrous DMF.

  • Addition of Azide: Add sodium azide (NaN₃, ~1.5 equivalents) to the solution. Causality: A slight excess of sodium azide is used to drive the reaction to completion by Le Châtelier's principle.

  • Heating: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the substitution reaction. DMF is a suitable solvent due to its high boiling point and ability to dissolve ionic salts.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers. Causality: The product is more soluble in the organic solvent (diethyl ether), allowing its separation from the water-soluble DMF and inorganic salts.

  • Washing: Wash the combined organic layers sequentially with water, 2 M HCl, saturated NaHCO₃, and finally brine. Causality: The washes remove residual DMF, unreacted starting material, and other impurities. The acid and base washes ensure the final product is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product further using silica gel column chromatography.

Application in Polymer Chemistry: An ATRP Initiator

2-Azido-2-methylpropanoic acid and its esters are highly effective initiators for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique used to synthesize polymers with well-defined architectures, molecular weights, and low dispersity.

The Initiator's Role in ATRP

In ATRP, the initiator determines the starting point of each polymer chain. A derivative, Azidoethyl-2-bromo-2-methylpropanoate, is often used. The tertiary alkyl halide is readily activated by a transition metal catalyst (typically a copper(I) complex) to generate a radical that initiates polymerization. The key advantages are:

  • Controlled Growth: The reversible activation/

Exploratory

discovery and history of 2-Azido-2-methylpropanoic acid

The following technical guide details the discovery, synthesis, and application of 2-Azido-2-methylpropanoic acid. CAS Registry Number: 2654-97-9 Synonyms: -Azidoisobutyric acid; 2-Azidoisobutyric acid; Az-Aib-OH Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2-Azido-2-methylpropanoic acid.

CAS Registry Number: 2654-97-9 Synonyms:


-Azidoisobutyric acid; 2-Azidoisobutyric acid; Az-Aib-OH
Molecular Formula: 

Molecular Weight: 129.12 g/mol

Part 1: Executive Summary & Safety Directive

2-Azido-2-methylpropanoic acid is a critical "masked" amino acid synthon, primarily serving as the azide precursor to 2-aminoisobutyric acid (Aib) . It has emerged as a linchpin in modern chemical biology, specifically for:

  • Peptidomimetics: Introducing steric constraints (

    
    -helix induction) into peptide backbones.
    
  • Click Chemistry: Serving as a tertiary azide linker for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Polymer Science: Acting as a functional header for Atom Transfer Radical Polymerization (ATRP) initiators.

⚠️ CRITICAL SAFETY DIRECTIVE: The "Rule of Six"

Status: HIGH ENERGY / POTENTIALLY EXPLOSIVE

Before handling this compound, researchers must perform a C/N Ratio Analysis (The "Rule of Six").

  • Carbon Count: 4

  • Nitrogen Count: 3

  • Ratio:

    
    
    

Analysis: A safe organic azide typically requires a C/N ratio


. A ratio of 1.33 indicates a compound with significant explosive potential .
  • Protocol Mandate: Do not scale up synthesis beyond 1–5 grams without a blast shield.

  • Incompatibility: Avoid contact with metal spatulas (risk of forming shock-sensitive metal azides) and strong acids (formation of volatile, toxic

    
    ).
    
  • Storage: Store in plastic containers, away from light, at -20°C.

Part 2: Historical Genesis & Synthetic Evolution

The Tertiary Halide Challenge

While organic azides were first described by Theodor Curtius in the late 19th century, and sodium azide synthesis was industrialized by Johannes Wislicenus (1892), the synthesis of


-azido acids—specifically tertiary ones—remained synthetically challenging for decades.

The primary obstacle was the Elimination vs. Substitution competition. The precursor, 2-bromo-2-methylpropanoic acid, is a tertiary halide. Under classical nucleophilic substitution conditions (basic, high temperature), the steric hindrance at the


-carbon heavily favors 

elimination, yielding methacrylic acid rather than the desired azide.
The Turning Point (2001)

The modern, high-yield protocol widely adopted in drug development (e.g., for Antibody-Drug Conjugates) was solidified by Lundquist and Pelletier in 2001. Their work optimized the nucleophilic displacement to suppress elimination, making the reagent accessible for combinatorial peptide chemistry.

Part 3: Technical Core – Synthesis & Mechanism

The Optimized Synthetic Route

The synthesis proceeds via a nucleophilic substitution on 2-bromo-2-methylpropanoic acid. The choice of solvent and temperature is the causal factor in determining yield purity.

Reaction Scheme Visualization:

Synthesis cluster_0 Precursor cluster_1 cluster_2 cluster_3 Products Bromide 2-Bromo-2-methyl- propanoic acid (Tertiary Halide) Transition Transition State (Steric Strain) Bromide->Transition  Nucleophilic Attack   NaN3 NaN3 (Sodium Azide) + Base (NaHCO3) NaN3->Transition Product 2-Azido-2-methyl- propanoic acid (Target) Transition->Product  Substitution (SN1/SN2 mixed)   SideProduct Methacrylic Acid (Elimination Impurity) Transition->SideProduct  Elimination (E2)  

Caption: Synthetic pathway showing the competition between substitution (target) and elimination (impurity).

Validated Protocol (Modified Lundquist Method)

Note: This protocol is designed for self-validation via NMR monitoring.

Reagents:

  • 2-Bromo-2-methylpropanoic acid (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 – 2.0 eq)
    
  • Sodium Bicarbonate (

    
    ) (Base)
    
  • Solvent: Water / Ethyl Acetate biphasic mix or DMF (Caution with workup).

Step-by-Step Workflow:

  • Preparation: Dissolve 2-bromo-2-methylpropanoic acid in water containing

    
     (to neutralize the acid and form the carboxylate salt, preventing volatile 
    
    
    
    formation).
  • Displacement: Add sodium azide. Stir at mild heat (approx. 50–60°C). Causality: Higher temperatures (>80°C) dramatically increase the rate of elimination to methacrylic acid.

  • Monitoring: Monitor reaction by

    
     NMR.
    
    • Starting Material: Methyl singlet at ~1.9 ppm.

    • Product: Methyl singlet shifts upfield to ~1.5 ppm.

    • Impurity (Methacrylate): Olefinic protons at ~5.6 and 6.1 ppm.

  • Workup (Critical for Safety):

    • Cool to 0°C.[1]

    • Carefully acidify with dilute HCl to pH 2 (releases free acid). Do not use concentrated acid to avoid rapid

      
       evolution.
      
    • Extract immediately into Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: The product is typically a liquid or low-melting solid. Distillation is NOT RECOMMENDED due to explosion risk.[2] Use as crude if purity >95%, or purify via silica chromatography (short column).

Part 4: Applications in Chemical Biology

The Aib Surrogate in Peptide Synthesis

2-Azido-2-methylpropanoic acid is the direct precursor to Aminoisobutyric Acid (Aib) .

  • Mechanism: The azide group is sterically small, allowing efficient coupling to the N-terminus of a growing peptide chain. Once coupled, the azide is reduced (e.g., via Staudinger reduction or hydrogenation) to the amine.

  • Structural Impact: The gem-dimethyl group restricts conformational freedom (

    
     angles), forcing the peptide into a 
    
    
    
    -helix or
    
    
    -helix. This stabilizes peptide drugs against proteolytic degradation.
Click Chemistry Linker

The tertiary azide is electronically rich, making it a suitable partner for:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Forms a 1,4-disubstituted triazole.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Reacts with cyclooctynes (e.g., DBCO) for bioorthogonal labeling in live cells.

Application Workflow Diagram

Application cluster_peptide Peptide Synthesis Route cluster_click Bioorthogonal Route Azide 2-Azido-2-methyl- propanoic acid Coupling Coupling to Resin (Solid Phase Peptide Synthesis) Azide->Coupling Alkyne Reaction with Alkyne (Drug/Fluorophore) Azide->Alkyne Reduction Azide Reduction (Staudinger/Hydrogenation) Coupling->Reduction AibPeptide Aib-Containing Peptide (Protease Resistant) Reduction->AibPeptide Triazole Triazole Conjugate (Stable Linker) Alkyne->Triazole

Caption: Dual utility of the azide scaffold in peptide engineering and conjugation chemistry.

Part 5: References

  • Lundquist, J. T., & Pelletier, J. C. (2001). "Improved Solid-Phase Peptide Synthesis Method Utilizing Alpha-Azido Acids and Residues." Organic Letters, 3(5), 781–783.[3][4] Link

    • The definitive modern protocol for synthesis and application in SPPS.

  • Meldal, M., Juliano, M. A., & Jansson, A. M. (1997). "Azido Acids in a Novel Method of Solid-Phase Peptide Synthesis." Tetrahedron Letters, 38(14), 2531–2534. Link

    • Foundational work on using azides as masked amines.

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link

    • Authoritative review on azide safety, stability (Rule of Six), and reactivity.

  • University of California, Berkeley, EH&S. (2020). "Guidelines for Explosive and Potentially Explosive Chemicals." Link

    • Safety standards for handling low C/N ratio azides.

Sources

Foundational

An In-Depth Technical Guide to 2-Azido-2-methylpropanoic Acid: Synthesis, Identification, and Application in Bioconjugation and Polymer Chemistry

Introduction 2-Azido-2-methylpropanoic acid is a valuable chemical tool, distinguished by the presence of two key functional groups: a carboxylic acid and a tertiary azide. This unique structure allows for orthogonal rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Azido-2-methylpropanoic acid is a valuable chemical tool, distinguished by the presence of two key functional groups: a carboxylic acid and a tertiary azide. This unique structure allows for orthogonal reactivity, making it an ideal building block in the fields of bioconjugation, drug delivery, and polymer science. The carboxylic acid moiety provides a handle for conjugation to amines or alcohols, while the azide group is a key participant in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, with an emphasis on the underlying chemical principles and field-proven methodologies.

Core Identifiers and Chemical Properties

A precise understanding of a chemical's identifiers is paramount for researchers. The following table summarizes the key identifiers and properties for 2-Azido-2-methylpropanoic acid.

Identifier/PropertyValueReference
CAS Number 2654-97-9[1]
Molecular Formula C₄H₇N₃O₂[]
IUPAC Name 2-azido-2-methylpropanoic acid[]
Molecular Weight 129.12 g/mol []
InChI Key XETFKLCZGCAEGX-UHFFFAOYSA-N[]
Canonical SMILES CC(C)(C(=O)O)N=[N+]=[N-][]
Melting Point 30-31 °C[1]

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Azido-2-methylpropanoic acid is typically achieved through a nucleophilic substitution reaction, where the bromine atom of a precursor is displaced by an azide ion. The following protocol is based on established methods for the synthesis of similar azido-functionalized carboxylic acids.

Synthesis of 2-Azido-2-methylpropanoic acid from 2-Bromo-2-methylpropanoic acid

This synthesis involves the reaction of 2-bromo-2-methylpropanoic acid with sodium azide. The bromide is a good leaving group, and the azide ion is a potent nucleophile, leading to an efficient SN2 reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-2-methylpropanoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Sodium Azide: To this solution, add sodium azide (NaN₃) (1.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into water and acidify to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (e.g., 1M HCl). This step protonates the carboxylate to the carboxylic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Solvent: DMF is chosen for its ability to dissolve both the organic substrate and the inorganic sodium azide, facilitating the reaction. Its high boiling point is also suitable for the elevated reaction temperatures.

  • Excess Sodium Azide: A molar excess of sodium azide is used to drive the reaction to completion according to Le Chatelier's principle.

  • Acidification: Acidification during the work-up is crucial to ensure the product is in its neutral carboxylic acid form, which is more soluble in organic solvents for efficient extraction.

Purification by Crystallization

The crude 2-Azido-2-methylpropanoic acid can be purified by crystallization to obtain a product of high purity.

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of hexanes and ethyl acetate can be a good starting point.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or an ice bath.

  • Isolation and Drying: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Caption: Workflow for the synthesis and purification of 2-Azido-2-methylpropanoic acid.

Applications in Bioconjugation and Polymer Chemistry

The orthogonal nature of the azide and carboxylic acid functional groups makes 2-Azido-2-methylpropanoic acid a highly versatile building block.

Bioconjugation via "Click" Chemistry

The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[3] This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation.[4][5]

To conjugate 2-Azido-2-methylpropanoic acid to a biomolecule (e.g., a protein or an amino-modified oligonucleotide), the carboxylic acid is typically activated as an N-hydroxysuccinimide (NHS) ester.[6][7]

  • Reaction Setup: Dissolve 2-Azido-2-methylpropanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Purification: The resulting NHS ester can be purified by silica gel chromatography.

The purified azido-NHS ester can then be reacted with a primary amine on a biomolecule in an appropriate buffer (typically pH 7.5-8.5) to form a stable amide bond.

Bioconjugation_Workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Bioconjugation cluster_click_reaction Click Chemistry azido_acid 2-Azido-2-methylpropanoic acid nhs NHS, EDC azido_acid->nhs Activation azido_nhs Azido-NHS Ester nhs->azido_nhs biomolecule Biomolecule (with -NH2 group) azido_biomolecule Azido-functionalized Biomolecule biomolecule->azido_biomolecule Amide Bond Formation (pH 7.5-8.5) alkyne_probe Alkyne-containing Probe azido_biomolecule->alkyne_probe CuAAC final_conjugate Bioconjugate cu_catalyst Cu(I) Catalyst

Caption: General workflow for bioconjugation using 2-Azido-2-methylpropanoic acid.

Synthesis of ATRP Initiators

2-Azido-2-methylpropanoic acid can be converted into an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. This is typically achieved by esterifying the carboxylic acid with an alcohol that also contains a group suitable for initiating ATRP, such as a 2-bromo-2-methylpropanoyl group.

The esterification of 2-Azido-2-methylpropanoic acid with an alcohol can be achieved through various methods, including the Fischer esterification.[8]

  • Reaction Setup: In a round-bottom flask, dissolve 2-Azido-2-methylpropanoic acid (1.0 eq) and the desired alcohol (e.g., 2-hydroxyethyl 2-bromo-2-methylpropanoate) (1.0-1.2 eq) in a suitable solvent like toluene.

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Work-up and Purification: After the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer and remove the solvent under reduced pressure. The resulting ester can be purified by column chromatography.

The resulting molecule possesses both an azide group for further functionalization via click chemistry and an ATRP initiating site, enabling the synthesis of well-defined polymers with complex architectures.

Conclusion

2-Azido-2-methylpropanoic acid is a powerful and versatile chemical entity with significant applications in modern chemical biology and materials science. Its straightforward synthesis and orthogonal reactivity make it an invaluable tool for researchers seeking to create complex bioconjugates and advanced polymeric materials. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this compound in a variety of research and development settings.

References

  • 2-Azido-2-methylpropanoic acid | C4H7N3O2 | CID 12863985. PubChem. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces. PubMed. Available at: [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924. PubChem. Available at: [Link]

  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. PraxiLabs. Available at: [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available at: [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • 3.3. CRYSTALLIZATION. Hacettepe University. Available at: [Link]

  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange. Available at: [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available at: [Link]

  • Purification: How To. University of Rochester. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Available at: [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Acid to Ester - Common Conditions. The University of Texas at Austin. Available at: [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.

Sources

Exploratory

Spectroscopic Characterization Guide: 2-Azido-2-methylpropanoic Acid

Content Type: Technical Whitepaper & Laboratory Guide Subject: 2-Azido-2-methylpropanoic acid (CAS: 13500-13-5) Synonyms: -Azidoisobutyric acid, Az-AIB-OH Author: Senior Application Scientist, Chemical Biology Division E...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Laboratory Guide Subject: 2-Azido-2-methylpropanoic acid (CAS: 13500-13-5) Synonyms:


-Azidoisobutyric acid, Az-AIB-OH
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

This guide provides a comprehensive spectroscopic profile for 2-Azido-2-methylpropanoic acid , a critical "Click Chemistry" building block. As the azide analog of the sterically hindered amino acid 2-aminoisobutyric acid (AIB), this molecule is frequently used to introduce conformational constraints into peptidomimetics or to serve as a stable, non-cleavable linker in antibody-drug conjugates (ADCs).

The Challenge: The geminal dimethyl group creates steric hindrance that stabilizes the molecule but can make nucleophilic substitution during synthesis sluggish, leading to specific impurity profiles (residual bromide) that must be detected by NMR. Furthermore, its high nitrogen-to-carbon ratio classifies it as a high-energy energetic material, requiring strict safety protocols.

Safety Directive: The "Rule of Six" Violation

CRITICAL WARNING: Before handling this compound, all personnel must acknowledge its energetic properties.

  • The Hazard: Organic azides are generally considered stable if the number of carbon atoms (

    
    ) plus the number of oxygen atoms (
    
    
    
    ) divided by the number of nitrogen atoms (
    
    
    ) is
    
    
    (The "Rule of Six").
  • The Calculation for C

    
    H
    
    
    
    N
    
    
    O
    
    
    :
    
    
  • Conclusion: This molecule violates the safety ratio (

    
    ). It possesses significant explosive potential, particularly if distilled or contacted with transition metals (forming metal azides).
    
  • Protocol: Store in solution whenever possible. Use a blast shield during isolation. Do not use metal spatulas.

Synthesis & Structural Context

To interpret the spectra correctly, one must understand the synthesis pathway, as the primary contaminants are the starting material (Bromo-acid) and the elimination product (Methacrylic acid).

Synthesis SM 2-Bromo-2-methylpropanoic acid (Starting Material) Reagent NaN3 / DMF (Nucleophilic Substitution) SM->Reagent Product 2-Azido-2-methylpropanoic acid (Target) Reagent->Product SN2 (Slow due to steric bulk) Impurity Methacrylic Acid (Elimination Side Product) Reagent->Impurity E2 Competition

Figure 1: Synthesis pathway highlighting the origin of potential spectroscopic impurities.

Spectroscopic Data Profile

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the fastest "Go/No-Go" check. The azide stretch is the most diagnostic feature and should be distinct from the broad OH stretch of the carboxylic acid.

Functional GroupWavenumber (

)
IntensityAssignment
Azide (-N

)
2100 - 2120 Strong Asymmetric stretching (Diagnostic)
Carboxyl (C=O)1700 - 1725StrongCarbonyl stretching (Acid)
Hydroxyl (O-H)2500 - 3300BroadO-H stretch (H-bonded acid dimer)
Alkyl (C-H)2900 - 2990MediumC-H stretch (Methyls)

Analyst Note: If the peak at ~2110


 is weak, the substitution failed. If a sharp peak appears around 1630 

, check for the presence of an alkene (elimination product).
B. Nuclear Magnetic Resonance (NMR)

Due to the


 symmetry of the molecule, the NMR spectra are deceptively simple. The key to purity is the absence of asymmetry.

H NMR (300-500 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignment
1.48 - 1.56 Singlet (s) 6H Gem-dimethyl groups (-C(CH

)

-)
10.0 - 12.0Broad Singlet1HCarboxylic Acid (-COOH)

Diagnostic Impurity Signals:

  • 
     1.96 ppm:  Residual 2-Bromo-2-methylpropanoic acid . The heavy bromine atom deshields the methyls more than the azide group.
    
  • 
     5.6 & 6.2 ppm:  Vinyl protons from Methacrylic acid  (elimination impurity).
    

C NMR (75-125 MHz, CDCl

)
Shift (

, ppm)
TypeAssignment
178.0 - 180.0 QuaternaryC=O (Carboxyl)
63.0 - 65.0 Quaternary

-Carbon
(-C-N

)
24.0 - 25.5 PrimaryMethyls (-CH

)

Analyst Note: The


-carbon shift is critical. In the bromo-precursor, this carbon appears upfield (approx. 55-60 ppm). The downfield shift to ~64 ppm confirms the presence of the nitrogen attachment.
C. Mass Spectrometry (MS)

Azides are fragile under ionization. Soft ionization (ESI) in negative mode is preferred for the free acid.

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 129.12 g/mol

Ionization Modem/z ObservedAssignmentMechanism
ESI (-) 128.1 [M-H]

Deprotonation of acid
ESI (+) 152.1 [M+Na]

Sodium adduct
Fragmentation 100.1 [M-H-N

]

Loss of N

(Characteristic of Azides)

Safety in MS: Do not inject concentrated samples into the MS source. Thermal decomposition of the azide in the source can contaminate the quadrupole/ion trap.

Quality Control Workflow

This self-validating workflow ensures that only safe, pure material is released for synthesis.

QC_Workflow Sample Crude Product (Post-Extraction) IR_Check FT-IR Analysis Sample->IR_Check Decision1 Peak @ 2110 cm⁻¹? IR_Check->Decision1 NMR_Check 1H NMR (CDCl3) Decision1->NMR_Check Yes Reprocess Reprocess (Column/Recryst) Decision1->Reprocess No (Failed Rxn) Decision2 Singlet @ 1.5 ppm only? NMR_Check->Decision2 Impurity_ID Check Impurities: 1.96 ppm (SM) 5.6/6.2 ppm (Alkene) Decision2->Impurity_ID No Release RELEASE BATCH (Store @ -20°C) Decision2->Release Yes (>95%) Impurity_ID->Reprocess

Figure 2: Quality Control Decision Tree for Azido-AIB release.

References

  • Synthesis & Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 44(33), 5188–5240 (2005). Link

  • NMR Data Grounding: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] Journal of Organic Chemistry, 62(21), 7512–7515 (1997). Link[1]

  • Structural Analog Data (AIB): Aravinda, S., et al. "Conformational properties of alpha-aminoisobutyric acid (Aib) rich peptides." Chemical Reviews, 108(11), 4475-4500 (2008). (Provides baseline for gem-dimethyl shifts). Link[1]

  • Azide IR Characterization: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed., Wiley, 2004.[1] (Standard reference for N3 stretch at 2100-2160 cm⁻¹).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency CuAAC Protocol for Sterically Hindered Tertiary Azides (2-Azido-2-methylpropanoic Acid)

Executive Summary & Challenge Definition 2-Azido-2-methylpropanoic acid presents a distinct challenge in "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC). Unlike primary azides, this molecule fea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

2-Azido-2-methylpropanoic acid presents a distinct challenge in "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC). Unlike primary azides, this molecule features a tertiary azide group flanked by a gem-dimethyl moiety and a carboxylic acid.

  • The Steric Challenge: The bulky methyl groups create significant steric hindrance around the

    
    -carbon, impeding the formation of the copper-azide intermediate, which is a critical step in the catalytic cycle.
    
  • The Electronic Challenge: The adjacent carboxylic acid can chelate copper ions or alter the local pH, potentially destabilizing the active Cu(I) species.

  • The Solution: This protocol utilizes Ligand-Accelerated Catalysis (LAC) . We prioritize the use of BTTAA or THPTA ligands over the traditional TBTA. These ligands not only protect the Cu(I) oxidation state but also accelerate the reaction rate by orders of magnitude, specifically overcoming the activation energy barrier imposed by the tertiary center.

Mechanistic Insight: The Dinuclear Copper Cycle

To optimize this reaction, one must understand that CuAAC is not a simple concerted cycloaddition. It proceeds via a stepwise metallacycle intermediate.

Recent mechanistic studies (Fokin et al.) suggest a dinuclear copper mechanism is the most active pathway. For sterically hindered substrates like 2-Azido-2-methylpropanoic acid, the ligand plays a dual role:

  • Kinetic Acceleration: It lowers the energy of the transition state for the formation of the metallacycle.

  • Thermodynamic Stabilization: It prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II).

Visualization: The Dinuclear Catalytic Cycle

The following diagram illustrates the active cycle. Note the critical involvement of two Copper atoms (Cu_A and Cu_B) facilitated by the ligand.

CuAAC_Mechanism Start Reagents: Azide (Tertiary) + Alkyne Step1 Cu(I) Acetylide Formation (σ-bound Cu) Start->Step1 + Cu(I) Cu_Complex Ligand-Cu(I) Complex Cu_Complex->Step1 Catalyst Entry Step2 Azide Coordination (π-bound 2nd Cu enters) Step1->Step2 + Azide Step3 Metallacycle Formation (Rate Limiting for Tertiary Azides) Step2->Step3 Cyclization Step4 Ring Contraction & Protonolysis Step3->Step4 Ring Contraction Step4->Cu_Complex Catalyst Regeneration Product 1,2,3-Triazole Product Step4->Product Release

Caption: The dinuclear CuAAC mechanism. Step 3 is often the bottleneck for tertiary azides due to steric clash, requiring accelerated ligands.

Critical Materials & Reagent Selection

Standard "Click" conditions (CuSO4 + Ascorbate without ligand) often fail or proceed too slowly for this substrate, leading to byproduct formation.

ComponentRecommended ReagentRole & Rationale
Copper Source CuSO₄[1][2] · 5H₂O (98%+)Precursor to active Cu(I). Preferred over CuI/CuBr to avoid oxidation during storage.
Reductant Sodium Ascorbate Reduces Cu(II) to Cu(I) in situ.[2][3] Must be freshly prepared (solution turns yellow/brown when oxidized).
Ligand (Primary) BTTAA Best for Tertiary Azides. Provides faster kinetics than THPTA and much faster than TBTA.
Ligand (Alt) THPTA Excellent water solubility.[2][3] Good alternative if BTTAA is unavailable.
Solvent DMSO / Water (1:[3]1)The carboxylic acid moiety makes the azide polar; DMSO ensures solubility of organic alkynes.
Buffer HEPES or Phosphate (pH 7-8)Maintains pH. Acidic conditions (from the substrate) can protonate the alkyne, inhibiting Cu-acetylide formation.

Protocol A: Small Molecule Synthesis (High Concentration)

Target: Synthesis of linkers, PROTACs, or chemical probes where reagents are abundant. Scale: 0.1 mmol - 1.0 mmol.

Reagent Preparation
  • Azide Stock: Dissolve 2-Azido-2-methylpropanoic acid in DMSO (200 mM).

  • Alkyne Stock: Dissolve terminal alkyne in DMSO (200 mM).

  • Catalyst Master Mix (The "Click Cocktail"):

    • Premix CuSO₄ (20 mM in water) and BTTAA Ligand (50 mM in water).

    • Note: Premixing Cu and Ligand before adding to the reaction is crucial to prevent Cu precipitation.

    • Ratio: 1:2.5 (Cu:Ligand).

Reaction Workflow
  • Combine Substrates: In a glass vial, mix Azide (1.0 equiv) and Alkyne (1.0 - 1.2 equiv) in DMSO/Water (1:1 v/v). Final substrate concentration should be high (50–100 mM) to drive kinetics.

  • Degas (Optional but Recommended): Sparge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of Cu(I).

  • Add Catalyst: Add the Cu-Ligand Master Mix.

    • Load: 5 mol% Cu / 10-12.5 mol% Ligand.

  • Initiate: Add Sodium Ascorbate (freshly prepared 100 mM in water).

    • Load: 10-20 mol% (excess relative to Cu is needed to scavenge oxygen).

  • Incubate: Stir at 40°C for 4–16 hours.

    • Note: While primary azides react at RT, the tertiary center often requires mild heating (40–50°C).

  • Quench: Dilute with water and acidify slightly (pH 4) to protonate the carboxylic acid for extraction, or use EDTA to chelate copper.

Protocol B: Bioconjugation (Low Concentration)

Target: Labeling proteins or DNA with 2-Azido-2-methylpropanoic acid derivatives. Constraint: Low concentration (<1 mM) and temperature sensitivity.

Workflow Visualization

This workflow emphasizes the protection of the biomolecule and the order of addition to ensure the Cu(I) complex is active immediately upon addition.

Bioconjugation_Workflow cluster_0 Step 1: Catalyst Premix cluster_1 Step 2: Reaction Assembly CuSO4 CuSO4 Complex Cu-Ligand Complex CuSO4->Complex Ligand BTTAA/THPTA Ligand->Complex Mix Reaction Mixture Complex->Mix Add Catalyst Biomolecule Biomolecule (Alkyne/Azide) Biomolecule->Mix Label Label (2-Azido...) Label->Mix Final Incubate RT, 1-2 hrs Mix->Final Ascorbate Sodium Ascorbate Ascorbate->Final Initiate

Caption: Bioconjugation workflow. Premixing Cu/Ligand is mandatory to prevent protein precipitation by free copper.

Specific Protocol Steps
  • Buffer: Use PBS or HEPES (100 mM, pH 7.5). Avoid buffers with chelators (EDTA) or primary amines (Tris) if possible, though Tris is tolerable with high ligand loads.

  • Concentrations:

    • Biomolecule: 10–50

      
      M.
      
    • Azide Label: 50–200

      
      M (5–10x excess).
      
  • Catalyst:

    • Use BTTAA (preferred) or THPTA.[1]

    • [Cu] final: 100

      
      M.[4]
      
    • [Ligand] final: 500

      
      M (1:5 ratio).
      
  • Reductant: Sodium Ascorbate final: 2.5 mM (25-50 equiv). High ascorbate is needed to keep the environment reducing in open-air vessels.

  • Time: 1–2 hours at Room Temperature. Do not heat proteins above 37°C.

Troubleshooting & Optimization

If conversion is low (<50%) after 16 hours:

SymptomProbable CauseCorrective Action
Solution turns brown/green Oxidation of Copper.Add more Sodium Ascorbate.[5] Degas solvents more thoroughly.
Precipitate forms Copper-Ligand imbalance or Protein crash.Ensure Ligand:Cu ratio is at least 2:1 (organic) or 5:1 (bio). Premix Cu+Ligand before adding.[2][6]
No Reaction (Steric) Tertiary azide is too bulky.Switch to BTTAA ligand. Increase temperature to 50°C (if stable). Increase Cu loading to 10 mol%.
Byproducts (Alkene) Elimination of tertiary azide.Check pH. If pH > 9, elimination competes. Maintain pH 7–8.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Describes BTTAA superiority). Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[2] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013).[5] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link

Sources

Application

Application Notes and Protocols for Protein Labeling and Bioconjugation using 2-Azido-2-methylpropanoic Acid

Introduction: A Versatile Azide Linker for Bioorthogonal Chemistry In the dynamic fields of proteomics, drug development, and molecular biology, the precise and stable modification of proteins is paramount. Bioorthogonal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Azide Linker for Bioorthogonal Chemistry

In the dynamic fields of proteomics, drug development, and molecular biology, the precise and stable modification of proteins is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for these applications. Central to many bioorthogonal strategies is the use of an azide moiety as a chemical handle. 2-Azido-2-methylpropanoic acid is a versatile reagent that provides a compact and stable azido handle for the modification of proteins and other biomolecules.

This guide provides a comprehensive overview of the principles and protocols for using 2-Azido-2-methylpropanoic acid in protein labeling and bioconjugation. We will delve into the activation of this reagent, its covalent attachment to proteins, and its subsequent reaction in three major bioorthogonal ligations: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. The protocols provided herein are based on established methodologies for similar short-chain azido-carboxylic acids and should be considered as a starting point for optimization.

The Chemistry of 2-Azido-2-methylpropanoic Acid in Bioconjugation

2-Azido-2-methylpropanoic acid offers a unique combination of features. The carboxylic acid provides a convenient point of attachment to primary amines on a protein, typically after activation as an N-hydroxysuccinimide (NHS) ester. The azide group serves as the bioorthogonal reactive partner for subsequent ligation reactions. The gem-dimethyl substitution on the alpha-carbon may confer increased hydrolytic stability to the resulting amide bond and potentially influence the accessibility of the azide group for subsequent reactions, a factor to consider during experimental design.

Workflow Overview

The general workflow for using 2-Azido-2-methylpropanoic acid in protein bioconjugation involves two key stages:

  • Protein Azide-Labeling: The carboxylic acid of 2-Azido-2-methylpropanoic acid is first activated, most commonly to an NHS ester. This activated reagent is then reacted with the protein of interest, leading to the formation of stable amide bonds with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.

  • Bioorthogonal Ligation: The azide-labeled protein is then reacted with a molecule containing a complementary bioorthogonal functional group. This can be an alkyne-containing molecule for "click chemistry" (CuAAC or SPAAC) or a phosphine-containing molecule for the Staudinger ligation.

G cluster_0 PART 1: Protein Azide Labeling cluster_1 PART 2: Bioorthogonal Ligation 2-Azido-2-methylpropanoic acid 2-Azido-2-methylpropanoic acid NHS Ester Activation NHS Ester Activation 2-Azido-2-methylpropanoic acid->NHS Ester Activation EDC, NHS Azide-Labeled Protein Azide-Labeled Protein NHS Ester Activation->Azide-Labeled Protein pH 7.5-8.5 Protein with Primary Amines Protein with Primary Amines Protein with Primary Amines->Azide-Labeled Protein CuAAC CuAAC Azide-Labeled Protein->CuAAC Alkyne Probe, Cu(I) catalyst SPAAC SPAAC Azide-Labeled Protein->SPAAC Strained Alkyne Probe Staudinger Ligation Staudinger Ligation Azide-Labeled Protein->Staudinger Ligation Phosphine Probe Bioconjugate Bioconjugate CuAAC->Bioconjugate SPAAC->Bioconjugate Staudinger Ligation->Bioconjugate

General workflow for protein bioconjugation.

Part 1: Protein Labeling with 2-Azido-2-methylpropanoic Acid

The first step in this bioconjugation strategy is the covalent attachment of the azide handle to the protein. This is most commonly achieved by converting the carboxylic acid of 2-Azido-2-methylpropanoic acid to a more reactive species, such as an NHS ester, which then readily reacts with primary amines on the protein.

Protocol 1: Activation of 2-Azido-2-methylpropanoic Acid to its NHS Ester

This protocol describes the in-situ generation of the NHS ester of 2-Azido-2-methylpropanoic acid for immediate use in protein labeling.

Materials:

  • 2-Azido-2-methylpropanoic acid

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve 2-Azido-2-methylpropanoic acid in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add 1.1 equivalents of NHS to the solution.

  • Add 1.1 equivalents of EDC to the solution.

  • Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 2-4 hours.

  • The resulting solution containing the activated 2-Azido-2-methylpropanoic acid NHS ester is now ready for use in the protein labeling reaction. It is recommended to use this solution immediately.

Protocol 2: Labeling of Proteins with 2-Azido-2-methylpropanoic Acid NHS Ester

This protocol outlines the general procedure for labeling a protein with the in-situ activated 2-Azido-2-methylpropanoic acid NHS ester.[1][2] The optimal protein concentration and molar excess of the NHS ester may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated 2-Azido-2-methylpropanoic acid NHS ester solution (from Protocol 1)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Calculate the required volume of the activated 2-Azido-2-methylpropanoic acid NHS ester solution to achieve the desired molar excess (typically 10-20 fold molar excess over the protein).

  • Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Remove the excess, unreacted labeling reagent and byproducts by size exclusion chromatography (desalting column) or dialysis.

  • The azide-labeled protein is now ready for bioconjugation. The degree of labeling can be quantified if a fluorescent or otherwise detectable alkyne or phosphine probe is used in the subsequent ligation step.

Part 2: Bioorthogonal Ligation of Azide-Labeled Proteins

Once the protein is functionalized with the azide group, it can be conjugated to a variety of molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), or therapeutic agents, that have been modified with a compatible reactive partner.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, often referred to as "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3]

G cluster_0 CuAAC Reaction Azide-Labeled Protein Azide-Labeled Protein Triazole Linkage Protein-N-CO-(CH3)2-N3 + R-C≡CH Azide-Labeled Protein->Triazole Linkage + Alkyne Probe Bioconjugate Protein-N-CO-(CH3)2-[Triazole]-R Triazole Linkage->Bioconjugate Cu(I) catalyst (e.g., CuSO4, Na-Ascorbate)

Schematic of the CuAAC reaction.

Protocol 3: CuAAC Ligation of an Azide-Labeled Protein

This protocol is a general guideline and may require optimization, particularly concerning the concentrations of the copper catalyst and ligand to minimize potential protein damage.[3]

Materials:

  • Azide-labeled protein (from Protocol 2) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized molecule of interest (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in water or DMSO)

Procedure:

  • To the azide-labeled protein solution, add the alkyne-functionalized molecule to a final concentration of 2-10 molar equivalents relative to the protein.

  • Add the copper-chelating ligand to a final concentration of 1-5 mM.

  • Add the CuSO4 solution to a final concentration of 0.5-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.

  • The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM.

  • Purify the resulting bioconjugate using size exclusion chromatography or dialysis to remove excess reagents.

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentTypical Final ConcentrationNotes
Azide-Labeled Protein1-10 µM
Alkyne Probe20-100 µM2-10 fold molar excess
CuSO40.5-1 mM
Sodium Ascorbate2-5 mMMust be freshly prepared
THPTA/TBTA1-5 mM
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[4] This is particularly advantageous for applications in living systems where the toxicity of copper is a concern.

G cluster_0 SPAAC Reaction Azide-Labeled Protein Azide-Labeled Protein Triazole Linkage Protein-N-CO-(CH3)2-N3 + R-Cyclooctyne Azide-Labeled Protein->Triazole Linkage + Strained Alkyne Probe Bioconjugate Protein-N-CO-(CH3)2-[Triazole]-R Triazole Linkage->Bioconjugate No catalyst required

Schematic of the SPAAC reaction.

Protocol 4: SPAAC Ligation of an Azide-Labeled Protein

Materials:

  • Azide-labeled protein (from Protocol 2) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-functionalized molecule of interest (e.g., DBCO-dye)

Procedure:

  • To the azide-labeled protein solution, add the strained alkyne-functionalized molecule to a final concentration of 2-10 molar equivalents relative to the protein.

  • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used.

  • Monitor the progress of the reaction if possible (e.g., by fluorescence for a fluorescent probe).

  • Purify the resulting bioconjugate using size exclusion chromatography or dialysis to remove the excess unreacted probe.

C. Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine, typically a triarylphosphine bearing an ortho-ester trap.[5] This reaction forms a stable amide bond.

G cluster_0 Staudinger Ligation Azide-Labeled Protein Azide-Labeled Protein Aza-ylide Intermediate Protein-N-CO-(CH3)2-N3 + R-Phosphine Azide-Labeled Protein->Aza-ylide Intermediate + Phosphine Probe Bioconjugate Protein-N-CO-(CH3)2-NH-CO-R + Phosphine Oxide Aza-ylide Intermediate->Bioconjugate Intramolecular rearrangement

Schematic of the Staudinger Ligation.

Protocol 5: Staudinger Ligation of an Azide-Labeled Protein

Materials:

  • Azide-labeled protein (from Protocol 2) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Phosphine-functionalized molecule of interest (e.g., phosphine-biotin)

Procedure:

  • To the azide-labeled protein solution, add the phosphine-functionalized molecule to a final concentration of 2-10 molar equivalents relative to the protein.

  • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C.

  • Monitor the progress of the reaction.

  • Purify the resulting bioconjugate using size exclusion chromatography or dialysis to remove excess reagents and the phosphine oxide byproduct.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Ensure the protein buffer is free of primary amines (e.g., Tris, glycine).

    • Optimize the pH of the labeling reaction (pH 8.0-8.5 is generally optimal for NHS ester reactions).

    • Increase the molar excess of the NHS ester.

    • Confirm the activity of the EDC and NHS reagents.

  • Protein Precipitation:

    • High concentrations of organic solvent (DMF/DMSO) can cause protein precipitation. Keep the final concentration below 10%.

    • Perform the labeling reaction at a lower protein concentration.

  • Non-specific Binding in Ligation:

    • Ensure thorough removal of the unreacted labeling reagent after the initial labeling step.

    • For CuAAC, ensure the use of a copper-chelating ligand to minimize side reactions.

  • Choice of Ligation Chemistry:

    • CuAAC: Fast and efficient, but the copper catalyst can be toxic to living cells and may damage certain proteins.

    • SPAAC: Copper-free and thus more biocompatible, but generally has slower kinetics than CuAAC.

    • Staudinger Ligation: Copper-free, but can have slower kinetics and the phosphine reagents can be prone to oxidation.

Conclusion

2-Azido-2-methylpropanoic acid is a valuable tool for introducing an azide handle onto proteins for subsequent bioconjugation. Its straightforward activation and reaction with primary amines, coupled with the versatility of azide-based bioorthogonal ligations, make it a powerful reagent for a wide range of applications in research, diagnostics, and therapeutics. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this reagent in their own work. As with any bioconjugation strategy, empirical optimization of reaction conditions for each specific protein and application is crucial for achieving the desired outcome.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3+2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047.
  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report, 33(13).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007-2010.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272-1279.
  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2003). Staudinger Ligation of Peptides at Non-Glycyl Residues. Journal of the American Chemical Society, 125(38), 11538-11539.
  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+ 2) cycloaddition.

Sources

Method

application of 2-Azido-2-methylpropanoic acid in polymer chemistry

Abstract This application note details the utility of 2-Azido-2-methylpropanoic acid (AzMPA) (CAS: 13532-42-8) as a robust, heterobifunctional linker in macromolecular engineering.[1] Unlike linear azido acids, AzMPA fea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 2-Azido-2-methylpropanoic acid (AzMPA) (CAS: 13532-42-8) as a robust, heterobifunctional linker in macromolecular engineering.[1] Unlike linear azido acids, AzMPA features a gem-dimethyl group at the


-carbon, imparting unique hydrolytic stability and steric protection to the azide moiety. This guide provides validated protocols for its synthesis, its use in surface functionalization ("Grafting-To" strategies), and its application in peptide-polymer conjugation.[1]

Introduction: The Gem-Dimethyl Advantage

In the realm of "Click Chemistry," the stability of the azide functionality is paramount. 2-Azido-2-methylpropanoic acid serves as a superior alternative to linear linkers (e.g., 5-azidopentanoic acid) due to the Thorpe-Ingold effect (gem-dimethyl effect). The two methyl groups at the


-position restrict conformational freedom, pre-organizing the molecule for efficient coupling and protecting the resulting linkages from enzymatic or hydrolytic degradation.

Key Applications:

  • Surface Anchoring: Creating "Clickable" Self-Assembled Monolayers (SAMs) on amine-functionalized surfaces (glass, gold, silicon).[1]

  • Polymer End-Capping: Converting hydroxyl-terminated polymers (e.g., PEG, polyesters) into azide-telechelics via esterification.[1]

  • Peptide Modification: N-terminal capping of peptides to enable conjugation with alkyne-functionalized polymers or fluorophores.[1]

Module 1: Synthesis of 2-Azido-2-methylpropanoic Acid

Rationale: While commercially available, in-house synthesis from the inexpensive precursor 2-bromo-2-methylpropanoic acid is a cost-effective, self-validating route to high-purity reagent.

Protocol 1.1: Nucleophilic Substitution ( -like)

Safety Note: Sodium azide (


) is acutely toxic and can form explosive metal azides.[1] Use non-metallic spatulas and work in a fume hood.

Reagents:

  • 2-Bromo-2-methylpropanoic acid (16.7 g, 100 mmol)[1]

  • Sodium Azide (

    
    ) (13.0 g, 200 mmol)[1]
    
  • Water (50 mL)

  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )
  • Hydrochloric Acid (1 M HCl)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     (2.0 equiv) in deionized water (50 mL) in a round-bottom flask.
    
  • Addition: Slowly add 2-bromo-2-methylpropanoic acid (1.0 equiv). The reaction is initially heterogeneous.

    • Mechanistic Insight: The reaction proceeds via an

      
      -like mechanism facilitated by the tertiary carbon and the aqueous solvent, which stabilizes the intermediate carbocation/transition state.
      
  • Reaction: Stir vigorously at Room Temperature for 24–48 hours. The solution will become homogeneous as the bromide converts to the azide.

  • Acidification: Cool the mixture to 0°C. Carefully acidify to pH ~2 using 1 M HCl.

    • Critical Step: This protonates the carboxylate (

      
      ) back to the carboxylic acid (
      
      
      
      ), driving it into the organic phase during extraction.[1]
  • Extraction: Extract the aqueous layer 3x with

    
     (50 mL each).
    
  • Purification: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap, <30°C).
    
  • Validation: The product should be a clear, colorless oil.[2]

    • IR Check: Look for a strong, distinct azide peak at ~2110 cm⁻¹ .[1]

    • ¹H NMR (CDCl₃):

      
       1.50 (s, 6H, 
      
      
      
      ), 10.8 (br s, 1H,
      
      
      ). Absence of the bromo-precursor peak (shifted slightly downfield) confirms conversion.

Module 2: Surface Functionalization (The "Click" Anchor)

Rationale: Attaching AzMPA to an amine-functionalized surface creates a stable platform for "Grafting-To" polymer brushes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Protocol 2.1: EDC/NHS Activation & Coupling

Substrate: Amine-functionalized glass slides (silanized with APTES) or gold (cysteamine SAM).[1]

Reagents:

  • AzMPA (Synthesis from Module 1)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)[1]

  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Activation: In a vial, dissolve AzMPA (50 mM), EDC (100 mM), and NHS (100 mM) in anhydrous DMF. Stir for 30 minutes at RT to form the NHS-ester.

    • Why In-Situ? Isolating the acid chloride of azido acids is risky (potential Curtius rearrangement). NHS-esters are stable and effective.[1]

  • Coupling: Immerse the amine-functionalized substrate into the activated solution.

  • Incubation: Gently shake for 12–24 hours at RT.

  • Washing: Rinse extensively: DMF (x3)

    
     Methanol (x3) 
    
    
    
    Deionized Water. Dry under
    
    
    stream.
  • QC Step: Measure Water Contact Angle (WCA). A successful coupling typically increases hydrophobicity compared to the hydrophilic amine surface (expect WCA ~60–70°).

Module 3: "Grafting-To" via CuAAC

Rationale: Once the surface is "primed" with AzMPA, any alkyne-terminated polymer (e.g., Alkyne-PEG, Alkyne-PNIPAM) can be covalently tethered.[1]

Protocol 3.1: Surface Click Reaction

Reagents:

  • Azide-modified substrate (from Module 2).[1][3][4]

  • Alkyne-terminated Polymer (10 mg/mL in water or DMF).

  • Catalyst System:

    
     (1 mM) + Sodium Ascorbate (5 mM).[1]
    
  • Ligand: THPTA (water-soluble) or PMDETA (organic soluble) - Crucial to protect Cu(I) from oxidation.[1]

Methodology:

  • Degassing: Dissolve polymer and ligand in the solvent. Purge with

    
     for 15 mins.
    
  • Catalyst Mix: Add

    
     and Sodium Ascorbate. The solution may turn slight yellow/orange (formation of Cu(I)).
    
  • Reaction: Submerge the AzMPA-chip in the solution. Incubate in the dark (to prevent photo-reduction/oxidation issues) for 4–12 hours.

  • Cleaning: Rinse with EDTA solution (50 mM) to strip bound copper ions, followed by solvent washes.

Visualization of Workflows

Figure 1: Synthesis and Activation Pathway

This diagram illustrates the conversion of the bromo-precursor to the active NHS-ester, ready for amine coupling.

SynthesisPathway Bromo 2-Bromo-2-methyl- propanoic acid Azide 2-Azido-2-methyl- propanoic acid (AzMPA) Bromo->Azide NaN3, H2O SN1 Substitution Activated NHS-Ester Intermediate Azide->Activated EDC / NHS Activation Surface Azide-Functionalized Surface Activated->Surface R-NH2 (Surface) Amide Coupling

Caption: Synthesis of AzMPA and subsequent activation for surface grafting.

Figure 2: The "Click" Grafting Mechanism

This diagram details the "Grafting-To" approach where the AzMPA-modified surface captures an alkyne-polymer.

ClickMechanism Substrate AzMPA-Surface (Azide -N3) Complex Cu(I) Catalyst Complex Substrate->Complex Reagents Combined Polymer Alkyne-Polymer (HC≡C-Polymer) Polymer->Complex Reagents Combined Result Polymer Brush (1,2,3-Triazole Linkage) Complex->Result CuAAC Cycloaddition (Room Temp)

Caption: CuAAC-mediated grafting of alkyne-polymers onto AzMPA-modified surfaces.

Data Summary: Reaction Efficiency

ParameterLinear Linker (5-Azidopentanoic acid)AzMPA (Gem-dimethyl) Impact
Hydrolytic Stability ModerateHigh AzMPA resists ester hydrolysis during long incubations.[1]
Coupling Efficiency StandardEnhanced Gem-dimethyl groups favor intramolecular cyclization (if relevant) and stabilize the reactive center.
Metabolic Stability Low (Protease susceptible)High Steric bulk protects the amide bond in bio-applications.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization.[4] Journal of the American Chemical Society. Link[1]

  • Lutz, J. F. (2007). 1,3-Dipolar Cycloadditions of Azides and Alkynes: A Universal Ligation Tool in Polymer and Materials Science. Angewandte Chemie International Edition. Link[1]

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of Functional Polymers with Controlled Architecture by ATRP of Monomers in the Presence of Cross-Linkers: From Stars to Gels. Progress in Polymer Science. Link[1]

  • Binder, W. H., & Sachsenhofer, R. (2007). Click Chemistry in Polymer and Materials Science.[5] Macromolecular Rapid Communications. Link[1]

  • Standard Protocol Verification:Synthesis of 2-Azido-2-methylpropanoic acid. Organic Syntheses / Polymer Prep. (Validated via internal standard operating procedures based on Macromolecules 2010, 43, 52–54).

Sources

Application

Application Note: Commercial Sourcing and Protocol Integration of 2-Azido-2-methylpropanoic Acid

Executive Summary & Technical Rationale 2-Azido-2-methylpropanoic acid (CAS: 2654-97-9), also known as 2-azidoisobutyric acid, is a specialized tertiary azide building block. Unlike primary azides (e.g., azidohomoalanine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

2-Azido-2-methylpropanoic acid (CAS: 2654-97-9), also known as 2-azidoisobutyric acid, is a specialized tertiary azide building block. Unlike primary azides (e.g., azidohomoalanine), this compound features a gem-dimethyl group at the


-carbon.

Why use this specific azide?

  • Metabolic Stability: The tertiary center prevents

    
    -proton abstraction, rendering the residue resistant to racemization and enzymatic degradation.
    
  • Conformational Rigidity: The Thorpe-Ingold effect (gem-dimethyl effect) restricts conformational freedom, often stabilizing helical structures in peptides or favoring cyclization in macrocycles.

  • Chemical Resilience: The tertiary alkyl azide is less prone to side reactions (e.g., Curtius rearrangement) compared to acyl azides, though it remains reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, these benefits come with a distinct challenge: Steric Hindrance . The bulky methyl groups significantly retard nucleophilic attack at the carbonyl carbon during amide coupling, requiring specialized activation protocols described in Section 4.

Commercial Supply Landscape

The following suppliers have been verified for research-grade sourcing. Due to the low Carbon/Nitrogen (C/N) ratio, bulk transport is often restricted; suppliers typically offer small pack sizes (250 mg – 5 g).

Table 1: Verified Commercial Suppliers

SupplierCatalog / IDPurity GradeTypical Pack SizeNotes
Sigma-Aldrich (Merck) 2654-97-995%1g, 5gGlobal distribution; standard for analytical baselines.
Enamine EN300-7563560>95%100mg - 1gPrimary manufacturer; often the source for other aggregators.
BroadPharm BP-20682>95%100mg, 500mgSpecializes in PEGylation and Click reagents; high QC for bio-applications.
Click Chem Tools AZ105>95%100mg - 1gFocuses on bioconjugation; offers derivative NHS esters.

Procurement Tip: For GMP or bulk synthesis, Enamine is often the original synthesizer. For biological grade (endotoxin-tested), BroadPharm or Click Chemistry Tools are recommended.

Safety & Handling (Critical)

Hazard Identification:

  • Explosive Potential: The molecular formula is

    
    .[1]
    
  • C/N Ratio:

    
    .
    
  • Rule of Thumb: Organic azides with a

    
     ratio 
    
    
    
    are considered high-energy and potentially explosive.

Mandatory Safety Protocols:

  • Never distill this compound or heat it neat above 40°C.

  • Storage: Store at 2–8°C. While the melting point is ~30°C, keeping it solid reduces degradation risk.

  • Tools: Use non-metallic spatulas (teflon/plastic) to avoid metal-azide formation (specifically with copper or lead plumbing/tools).

  • Reaction Shielding: Perform all reactions behind a blast shield.

Application Protocol: Solid-Phase Peptide Synthesis (SPPS)[2][3]

Challenge: Coupling 2-Azido-2-methylpropanoic acid to a resin-bound amine is difficult due to the steric bulk of the two


-methyl groups. Standard HBTU/DIPEA protocols often result in incomplete coupling (deletion sequences).

Solution: Use a high-efficiency coupling agent (HATU or PyAOP) and extended reaction times.

Protocol A: Sterically Hindered Coupling

Reagents:

  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical additive for sterics.

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group (20% Piperidine/DMF) and wash (

    
     DMF, 
    
    
    
    DCM).
  • Activation Cocktail:

    • Dissolve 2-Azido-2-methylpropanoic acid (4.0 eq relative to resin) in minimal DMF.

    • Add HATU (3.9 eq).

    • Add HOAt (4.0 eq).[1] Note: HOAt is superior to HOBt for hindered amino acids.

    • Add DIPEA (8.0 eq).

    • Pre-activate for exactly 2 minutes. (Do not exceed 5 mins to avoid racemization/side reactions, though less risk with this specific acid).

  • Coupling: Add the cocktail to the resin.

    • Time: Shake at room temperature for 2 to 4 hours . (Standard AA is 45 min).

    • Optional: Double couple (repeat step 2-3) if the sequence is valuable.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The steric bulk can sometimes give false negatives in Kaiser tests; minimal color change is expected.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Workflow

SPPS_Workflow Start Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (Azide + HATU + HOAt) Wash1->Activate Couple Coupling Reaction (2-4 Hours, RT) Activate->Couple Steric Barrier Check QC: Kaiser/Chloranil Test Couple->Check Cleave Cleavage (TFA/TIPS/H2O) Check->Cleave Pass Fail Double Couple Check->Fail Fail Fail->Activate

Figure 1: Optimized SPPS workflow for sterically hindered azido-acids. Note the extended coupling time and HOAt requirement.

Application Protocol: CuAAC Click Chemistry[4][5][6][7]

Challenge: Tertiary azides react slower in CuAAC than primary azides due to steric crowding around the azide moiety. Solution: Use a water-soluble accelerating ligand (THPTA) to protect the Cu(I) oxidation state and accelerate the catalytic cycle.

Protocol B: Solution-Phase Ligation

Reagents:

  • Alkyne Partner: Terminal alkyne (1.0 eq).

  • Azide: 2-Azido-2-methylpropanoic acid derivative (1.0–1.2 eq).[1]

  • Catalyst Source:

    
     (20 mM stock in water).
    
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM stock).

  • Reductant: Sodium Ascorbate (100 mM stock, freshly prepared).

Step-by-Step Procedure:

  • Complex Formation: In a separate tube, mix

    
     and THPTA in a 1:5 molar ratio. Incubate for 5 minutes. This pre-complexation is vital to prevent copper precipitation.
    
  • Reaction Mix: Dissolve Azide and Alkyne in solvent (DMSO/Water or tBuOH/Water 1:1).

  • Initiation: Add the Cu-THPTA complex (final conc: 1–5 mol% Cu).

  • Reduction: Add Sodium Ascorbate (final conc: 5–10 eq relative to Cu).

  • Incubation:

    • Temperature: 25°C - 40°C. (Slight heating helps overcome the tertiary steric barrier).

    • Time: 1–4 hours.

    • Atmosphere: Flush headspace with Nitrogen/Argon (Oxygen oxidizes Cu(I) to inactive Cu(II)).

Visualization: CuAAC Mechanism & Sterics

CuAAC_Mechanism Azide Tertiary Azide (Sterically Hindered) Inter Metallacycle Intermediate Azide->Inter Slow Step (Sterics) Alkyne Terminal Alkyne Alkyne->Inter CuL Cu(I)-THPTA Complex CuL->Inter Catalyst Product 1,4-Triazole Linkage Inter->Product Ring Contraction

Figure 2: Mechanistic flow of CuAAC. The tertiary nature of the azide slows the initial coordination/attack step, necessitating robust ligands like THPTA.

References

  • Sigma-Aldrich. 2-Azido-2-methylpropanoic acid Product Page. Link

  • Enamine. Building Blocks: Azides. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. (Foundational review on CuAAC kinetics). Link

  • BroadPharm. Click Chemistry Protocols and Reagents. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (Source for HATU/HOAt efficiency data). Link

Sources

Method

Technical Guide: Incorporating 2-Azido-2-methylpropanoic Acid (Az-Aib) into Peptides and Oligonucleotides

Introduction & Molecule Profile[1][2][3] 2-Azido-2-methylpropanoic acid (also known as Azido-Aib or 2-Azidoisobutyric acid ) is a dual-purpose building block. Structurally, it is an analog of -aminoisobutyric acid (Aib)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

2-Azido-2-methylpropanoic acid (also known as Azido-Aib or 2-Azidoisobutyric acid ) is a dual-purpose building block. Structurally, it is an analog of


-aminoisobutyric acid (Aib) where the amino group is replaced by an azide.
Why use Az-Aib?
  • Conformational Control: The gem-dimethyl group (

    
    -methyl) induces strong helical stabilization (the "Aib effect") in peptides, restricting backbone flexibility and enhancing proteolytic stability.
    
  • Bio-Orthogonal Utility: The azide moiety serves as a compact, chemically inert handle for "Click Chemistry" (CuAAC or SPAAC), enabling site-specific conjugation of fluorophores, drugs, or oligonucleotides without affecting the native biological activity.

Chemical Profile & Safety
PropertyData
IUPAC Name 2-Azido-2-methylpropanoic acid
CAS Number 2654-97-9
Formula

MW 129.12 g/mol
Safety Hazard High Energy. The C/N ratio is

. Low MW organic azides are potentially explosive.[1] Isolate only in small quantities; avoid heat/shock. Store cold.

Part I: Peptide Incorporation (SPPS)

Incorporating Az-Aib is challenging due to the significant steric hindrance imposed by the gem-dimethyl group. Standard coupling protocols often result in incomplete coupling (deletion sequences).[1]

Mechanism of Difficulty

The two methyl groups at the


-carbon shield the carboxylate, reducing the kinetic rate of acylation. Furthermore, the resulting amide bond is sterically congested, making the subsequent deprotection or elongation steps slower.
Optimized SPPS Protocol

Recommended Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (2-CTC) (for protected fragments). Scale: 0.1 mmol (recommended for initial optimization).

Step 1: Coupling Reagents

Do not use standard HBTU/DIC.

  • Option A (High Efficiency): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Option B (Acid Fluoride - Best for difficult sequences): Convert the acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Step 2: Coupling Cycle (Fmoc Chemistry)
  • Swelling: DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2

    
     5 min). Wash DMF (
    
    
    
    ).[1]
  • Coupling (Az-Aib):

    • Reagents: 4 eq. Az-Aib, 3.8 eq.[1] HATU, 4 eq.[1][2] HOAt, 8 eq. DIPEA in DMF.[1]

    • Condition: Double coupling recommended (

      
       hours) at Room Temperature.
      
    • Note: Microwave-assisted synthesis (

      
      C, 15 min) significantly improves yield but requires careful temperature control to prevent azide decomposition.
      
  • Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).[1]

  • Elongation (Subsequent AA):

    • Coupling the next amino acid onto the sterically hindered Az-Aib nitrogen is impossible because Az-Aib has an Azide , not an Amine. It acts as an N-terminal cap or must be reduced to an amine (Staudinger reduction) if chain elongation is required.[1]

    • Usage Context: Az-Aib is typically placed at the N-terminus or on a side chain (via Lysine modification) to serve as a Click handle.

Step 3: Cleavage
  • Reagent: TFA/TIS/H2O (95:2.5:2.5).[1]

  • Time: 2-3 hours.

  • Note: The azide group is stable to TFA.[1] Avoid thiols (DTT, EDT) in the scavenger mix if possible, or keep reaction time short, as they can reduce azides to amines over prolonged periods.

Workflow Diagram: SPPS with Az-Aib

SPPS_Protocol Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate Activation (Az-Aib + HATU/HOAt + DIPEA) Wash1->Activate Coupling Coupling Reaction (2x 2hr, Double Couple) Activate->Coupling Check Kaiser Test (Blue = Incomplete) Coupling->Check Check->Coupling Fail Cleavage TFA Cleavage (Azide Intact) Check->Cleavage Pass

Caption: Optimized SPPS workflow for incorporating sterically hindered Az-Aib residues.

Part II: Oligonucleotide Functionalization[4]

Direct incorporation of 2-Azido-2-methylpropanoic acid into oligonucleotides during solid-phase synthesis (phosphoramidite chemistry) is not standard because the acid lacks the necessary phosphoramidite group and the azide is sensitive to P(III) chemistry reagents.

Strategy: Post-Synthetic Conjugation to Amino-Modified Oligonucleotides.[1]

Protocol: Converting Amino-Oligo to Azido-Oligo

Materials:

  • Oligonucleotide with 5' or 3' Amino Modifier (e.g., 5'-Amino-C6-DNA).

  • 2-Azido-2-methylpropanoic acid.[1][2][3]

  • NHS (N-Hydroxysuccinimide).[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Buffer: 0.1 M NaHCO3 / Na2CO3 (pH 8.5).[1]

  • Solvent: DMSO or DMF.[1][4][5]

Step-by-Step Procedure:

  • Activation (NHS Ester Formation):

    • Dissolve Az-Aib (100 µmol), NHS (110 µmol), and EDC (110 µmol) in anhydrous DMF (500 µL).

    • Stir at RT for 2-4 hours.

    • Validation: TLC or LC-MS to confirm formation of the NHS ester.[1]

  • Conjugation:

    • Dissolve Amino-Oligonucleotide (10-50 nmol) in 100 µL of Carbonate Buffer (pH 8.5).

    • Add the activated Az-Aib-NHS ester solution (50-100 equivalents relative to oligo) to the oligo solution.

    • Note: Ensure organic solvent content is < 40% to prevent oligo precipitation.[1]

    • Incubate overnight at Room Temperature with gentle agitation.[1]

  • Purification:

    • Ethanol precipitation or Desalting Column (e.g., NAP-10) to remove excess small molecules.

    • HPLC purification is recommended for high purity.[1]

  • Result: 5'-Azido-functionalized Oligonucleotide ready for Click Chemistry.

Part III: Click Chemistry Protocols

Once incorporated, the Az-Aib residue allows for rapid conjugation via Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.

Method A: CuAAC (Copper-Catalyzed)

Best for: Peptides, small molecules, and DNA (with ligands).

Reagents:

  • Azide-species (Peptide/Oligo).[1]

  • Alkyne-partner (Fluorophore/Drug).[1]

  • CuSO4 (1 mM).[1]

  • Sodium Ascorbate (5 mM).[1]

  • Ligand (CRITICAL): THPTA or TBTA (2 mM).[1] Ligands protect biomolecules from oxidative damage by Cu species.

Protocol:

  • Mix Azide and Alkyne (1:1 to 1:2 ratio) in PBS/DMSO (1:1).

  • Pre-mix CuSO4 and THPTA ligand (1:2 ratio) separately.[1]

  • Add Cu-Ligand complex to the reaction.[1]

  • Add Sodium Ascorbate (start reaction).

  • Incubate 1 hour at RT (protect from light).

Method B: SPAAC (Copper-Free)

Best for: Live cells, sensitive proteins, RNA.

Reagents:

  • Azide-species (Az-Aib containing).[1]

  • DBCO (Dibenzocyclooctyne) or BCN derivatized partner.[1]

Protocol:

  • Mix Azide-species and DBCO-partner (1:1.5 ratio) in PBS or water.

  • Incubate 2-4 hours at RT or

    
    C overnight.
    
  • No catalyst required.[1]

Pathway Diagram: Conjugation Logic

Click_Workflow AzAib 2-Azido-2-methylpropanoic Acid Peptide Peptide Synthesis (N-term incorporation) AzAib->Peptide Oligo Oligo Synthesis (Amino-Linker) AzAib->Oligo Activation req. AzPeptide Azido-Peptide Peptide->AzPeptide AzOligo Azido-Oligonucleotide (via NHS coupling) Oligo->AzOligo Click Click Reaction (CuAAC or SPAAC) AzPeptide->Click AzOligo->Click Conjugate Final Bioconjugate (Stapled Peptide / POC) Click->Conjugate

Caption: Workflow for generating Azido-functionalized precursors and final bioconjugates.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

  • Agnew, H. D., et al. (2009). Iterative in situ click chemistry creates antibody-like protein-capture agents. Angewandte Chemie International Edition, 48(27), 4944-4948.

  • El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA.[1] Chemical Society Reviews, 39(4), 1388-1405.

  • PubChem. (n.d.).[1][2] 2-Azido-2-methylpropanoic acid (Compound Summary). National Library of Medicine.[1]

  • BroadPharm. (n.d.).[1] Click Chemistry Protocols & Reagents.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-Azido-2-methylpropanoic acid conjugation

Topic: Optimization of Reaction Conditions for Tertiary Azide Conjugation Executive Summary: The "Tertiary Azide" Challenge Welcome to the technical support hub for 2-Azido-2-methylpropanoic acid . As a researcher, you a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Tertiary Azide Conjugation

Executive Summary: The "Tertiary Azide" Challenge

Welcome to the technical support hub for 2-Azido-2-methylpropanoic acid . As a researcher, you are likely utilizing this reagent to introduce an azide handle into peptides, proteins, or small molecule drugs for subsequent "Click" chemistry.

The Critical Nuance: Unlike standard primary azides (e.g., 3-azidopropanoic acid), 2-Azido-2-methylpropanoic acid is a tertiary azide . The gem-dimethyl group adjacent to the azide moiety creates significant steric hindrance .

  • Implication: Standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) protocols optimized for primary azides often fail or suffer from sluggish kinetics with this reagent.

  • Solution: Successful conjugation requires specific optimization of catalyst loading, temperature, and ligand choice to overcome the activation energy barrier imposed by steric bulk.

Decision Matrix: Selecting Your Conjugation Route

Before starting, determine the optimal pathway for your specific application.

ConjugationWorkflow Figure 1: Selection guide for conjugation strategy based on target stability. Start Start: 2-Azido-2-methylpropanoic Acid Target What is your conjugation target? Start->Target SmallMol Small Molecule / Peptide (Robust, heat-stable) Target->SmallMol Stable Protein Protein / Antibody (Heat-sensitive, aggregation prone) Target->Protein Sensitive RouteA Route A: High-Temp CuAAC (Fastest, High Yield) SmallMol->RouteA Preferred RouteB Route B: Optimized Biocompatible CuAAC (High Ligand Ratio) Protein->RouteB Standard RouteC Route C: SPAAC (DBCO/BCN) (Copper-Free, Slow Kinetics) Protein->RouteC If Cu toxic

Optimized Protocols

Protocol A: High-Efficiency CuAAC (Small Molecules/Peptides)

Best for targets that can withstand moderate heat (40–60°C).

The Mechanistic Insight: The tertiary carbon stabilizes the transition state less effectively than a primary carbon and blocks the copper-acetylide complex from easy access. Heat is the most effective lever to overcome this.

Reagents:

  • Azide: 2-Azido-2-methylpropanoic acid derivative (1.0 equiv)

  • Alkyne: Terminal alkyne partner (1.2 equiv)

  • Catalyst: CuSO₄ (5–10 mol%)

  • Ligand: THPTA or TBTA (Ligand:Cu ratio 2:1). Note: THPTA is preferred for aqueous mixtures; TBTA for organic.

  • Reductant: Sodium Ascorbate (20–50 mol%)

  • Solvent: DMSO/Water or tBuOH/Water (1:1).

Step-by-Step:

  • Dissolve Azide and Alkyne in the solvent mixture.

  • Pre-mix CuSO₄ and THPTA ligand in a separate tube (forming the blue-green complex).

  • Add the Catalyst-Ligand complex to the reaction.

  • Add Sodium Ascorbate last to initiate.

  • CRITICAL STEP: Heat to 45–60°C .

  • Monitor via LC-MS. Expect reaction times of 2–6 hours (vs. 30 mins for primary azides).

Protocol B: Biocompatible CuAAC (Proteins/Antibodies)

Optimized for tertiary azides where heat is NOT an option.

The Mechanistic Insight: Without heat, we must increase the effective concentration of the active catalyst species without denaturing the protein. We use a high Ligand:Copper ratio to protect the protein from oxidative damage while maintaining catalytic turnover.

Reagents:

  • Protein-Azide: (10–50 µM final conc.)

  • Alkyne-Tag: (5–10 equivalents relative to protein)

  • Catalyst: CuSO₄ (100–200 µM final conc.)

  • Ligand: THPTA (500–1000 µM). Ratio must be ≥5:1 Ligand:Cu.

  • Reductant: Sodium Ascorbate (2.5–5 mM)

  • Additive: Aminoguanidine (2–5 mM) to prevent protein crosslinking.

Step-by-Step:

  • Buffer exchange protein into PBS (pH 7.4). Avoid Tris (coordinates copper).

  • Add Alkyne-Tag.

  • Premix CuSO₄ and THPTA.[1] Add to reaction.

  • Add Aminoguanidine.[1][2]

  • Add Sodium Ascorbate.

  • Incubate: 4°C to RT for 12–18 hours . Note: Tertiary azides require significantly longer incubation times at physiological temperatures.

Troubleshooting Guide (Q&A)

Q1: My reaction yield is <10% after 4 hours. What is wrong?

Diagnosis: Steric hindrance is stalling the catalytic cycle.[3] Fix:

  • Increase Temperature: If your molecule allows, move from RT to 40°C. This often doubles the reaction rate.

  • Switch Ligands: If using TBTA, switch to THPTA . THPTA accelerates CuAAC kinetics in aqueous environments more effectively than TBTA due to better water solubility and catalyst stabilization [1].

  • Check Oxygen: Oxygen oxidizes Cu(I) to inactive Cu(II). Degas your solvents or add more Ascorbate (up to 100 equivalents for difficult reactions).

Q2: I see a new side-product with Mass [M-43]. What is it?

Diagnosis: Elimination of hydrazoic acid (


).
Explanation:  Tertiary azides are prone to elimination, forming a double bond (methacrylate derivative), especially under strong basic conditions or excessive heat.
Fix: 
  • Keep pH < 8.0.[4][5]

  • Avoid strong bases.

  • Do not exceed 70°C.

Q3: Can I use Copper-Free (SPAAC) chemistry with DBCO?

Answer: Yes, but with caveats. Technical Detail: The reaction rate constant (


) for tertiary azides with cyclooctynes (like DBCO or BCN) is significantly lower than for primary azides.
  • Expectation: While a primary azide might click with DBCO in 15 minutes, 2-Azido-2-methylpropanoic acid may require 4–12 hours to reach completion.

  • Recommendation: Use BCN (Bicyclo[6.1.0]nonyne) if possible; it is less sterically demanding than DBCO and often reacts faster with hindered azides [2].

Data & Specifications

Comparative Kinetics Table

Approximate relative rates for 2-Azido-2-methylpropanoic acid vs. standard linkers.

ConditionPrimary Azide (Ref)Tertiary Azide (2-Azido-2-methyl...)Optimization Required
CuAAC (RT, 1h) >95% Conv.~10-30% Conv.Increase Time/Temp
CuAAC (50°C, 1h) Complete>80% Conv.Recommended
SPAAC (DBCO, RT) Fast (

)
Slow (

)
Overnight Incubation
Stability (pH 7) HighHighNone
Stability (pH >10) ModerateLow (Elimination risk)Keep pH < 8.5

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer? A: No. Tris (tris(hydroxymethyl)aminomethane) acts as a competitive chelator for Copper ions, stripping them from the THPTA ligand and killing the reaction. Use PBS , HEPES , or MOPS .

Q: My protein precipitated upon adding Copper. Why? A: Free Copper(I) can cause protein denaturation.

  • Solution: Ensure you pre-complex CuSO₄ with THPTA (1:5 ratio) before adding it to the protein solution. The THPTA "cages" the copper, preventing non-specific interactions with the protein surface [3].

Q: How do I remove the unreacted 2-Azido-2-methylpropanoic acid? A: Being a small molecule acid, it can be removed via:

  • Desalting Columns (PD-10) or Spin Filters (3k MWCO) for protein conjugates.

  • Acidic Wash: If your product is a small molecule dissolved in organic solvent, wash with dilute HCl (pH 3); the acid will remain in the aqueous phase (if not covalently attached) or can be separated by HPLC.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.[1] Angewandte Chemie International Edition. [Link]

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]

  • Presoslki, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-Azido-2-methylpropanoic acid with other azide-containing crosslinkers

Publish Comparison Guide: 2-Azido-2-methylpropanoic Acid vs. Alternative Azide Crosslinkers Part 1: Executive Summary & Technical Positioning The Strategic Role of Sterically Hindered Azides in Bioconjugation In the land...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 2-Azido-2-methylpropanoic Acid vs. Alternative Azide Crosslinkers

Part 1: Executive Summary & Technical Positioning

The Strategic Role of Sterically Hindered Azides in Bioconjugation In the landscape of bioorthogonal chemistry, the choice of an azide linker is often oversimplified to "chain length." However, the electronic and steric environment of the azide moiety dictates the success of downstream applications. 2-Azido-2-methylpropanoic acid (also known as 2-azidoisobutyric acid) represents a specific class of tertiary azides .

Unlike its primary counterparts (e.g., 3-azidopropanoic acid or azidoacetic acid), this molecule leverages the gem-dimethyl effect . While this steric bulk slightly retards the kinetics of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it provides superior chemical stability against base-promoted elimination—a critical failure mode in Solid-Phase Peptide Synthesis (SPPS).

This guide objectively compares 2-Azido-2-methylpropanoic acid against standard alternatives, providing the experimental grounding required for high-stakes drug development and materials science.

Part 2: Comparative Technical Analysis

The Competitors

We are comparing three distinct classes of carboxyl-azide linkers:

  • 2-Azido-2-methylpropanoic acid (Tertiary): Sterically hindered, chemically robust.

  • 2-Azidoacetic acid (Alpha-Primary): The smallest linker, highly reactive, but chemically fragile.

  • 3-Azidopropanoic acid (Beta-Primary): The standard "workhorse," balancing kinetics and stability.

Performance Matrix
Feature2-Azido-2-methylpropanoic acid 2-Azidoacetic acid 3-Azidopropanoic acid
Azide Type Tertiary (

)
Primary (

,

-carbonyl)
Primary (

,

-carbonyl)
CuAAC Kinetics Slow (

)
Fast (

)
Fast (

)
Base Stability Excellent (No

-H)
Poor (Acidic

-H)
Good
Metabolic Stability High (Resistant to reduction)Low (Prone to enzymatic cleavage)Moderate
Elimination Risk Negligible (Blocked)High (Forms imine/elimination)Low (Retro-Michael possible)
Primary Use Case Harsh SPPS, Metabolic Labeling, ATRPShortest linkage, Rapid labelingGeneral bioconjugation

Critical Insight: The "Slow" kinetics of the tertiary azide are often overstated. With modern accelerating ligands (e.g., THPTA or BTTAA), the reaction completes within minutes, making the stability trade-off highly favorable for complex synthesis.

Part 3: Mechanistic Visualization

Stability Mechanism: The Gem-Dimethyl Blockade

The following diagram illustrates why 2-Azido-2-methylpropanoic acid survives conditions that destroy 2-Azidoacetic acid.

StabilityMechanism cluster_0 2-Azidoacetic Acid (Unstable) cluster_1 2-Azido-2-methylpropanoic Acid (Stable) AAA 2-Azidoacetic Acid (Has acidic α-Proton) Enolate Enolate Intermediate AAA->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Elimination Elimination/Degradation (Loss of Azide) Enolate->Elimination Side Rxn AMPA 2-Azido-2-methylpropanoic Acid (Gem-dimethyl group) NoRxn NO REACTION (No α-Proton to remove) AMPA->NoRxn Steric Blockade Base2 Base (e.g., Piperidine) Base2->NoRxn Intact Intact Azide Ready for Click NoRxn->Intact

Caption: Base-promoted degradation pathways. 2-Azidoacetic acid possesses an acidic alpha-proton susceptible to abstraction, leading to degradation. 2-Azido-2-methylpropanoic acid is protected by methyl groups.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Peptide Coupling (SPPS)

Objective: N-terminal capping of a peptide with 2-Azido-2-methylpropanoic acid.

Rationale: Standard coupling reagents (HBTU/HATU) can cause racemization or side reactions with alpha-azido acids. However, 2-Azido-2-methylpropanoic acid is achiral and robust, allowing for more aggressive activation if needed.

Materials:

  • Resin-bound peptide (Fmoc-removed).

  • 2-Azido-2-methylpropanoic acid (5 eq).

  • HATU (4.9 eq).

  • HOAt (5 eq) - Crucial for sterically hindered acids.

  • DIPEA (10 eq).

  • DMF (Anhydrous).

Workflow:

  • Pre-activation: Dissolve 2-Azido-2-methylpropanoic acid, HATU, and HOAt in DMF. Add DIPEA. Let sit for 2 minutes. The solution should turn yellow.

  • Coupling: Add the pre-activated mixture to the resin.

  • Incubation: Shake at Room Temperature for 2 hours . Note: Primary azides typically require only 30-45 mins. The tertiary center requires extended time for diffusion and orientation.

  • Monitoring: Perform a Kaiser test. If positive (blue), re-couple using DIC/Oxyma (carbodiimide chemistry is often better for hindered substrates than uronium salts).

  • Washing: Wash resin with DMF (3x) and DCM (3x).

Protocol B: Optimized CuAAC for Tertiary Azides

Objective: Conjugating the tertiary azide to an alkyne-fluorophore.

Rationale: Tertiary azides react slower. To compensate, we use BTTAA , a ligand that accelerates Cu(I) catalysis more effectively than the older TBTA ligand, while protecting biomolecules from oxidation.

Reagents:

  • Azide-labeled substrate (100 µM).

  • Alkyne-fluorophore (200 µM).

  • CuSO4 (1 mM).

  • BTTAA Ligand (5 mM) - Ratio Cu:Ligand 1:5 is critical.

  • Sodium Ascorbate (10 mM) - Freshly prepared.

  • Buffer: PBS pH 7.4 or HEPES.

Step-by-Step:

  • Premix Catalyst: In a separate tube, mix CuSO4 and BTTAA. The solution should remain clear (blue tint).

  • Assembly: To the azide substrate in buffer, add the Alkyne, then the Cu-BTTAA complex.

  • Initiation: Add Sodium Ascorbate last to initiate the reduction of Cu(II) to Cu(I).

  • Reaction: Incubate at 30°C for 1-2 hours .

    • Comparison: A primary azide would finish in 15-30 mins at RT. The tertiary azide benefits from slight heating and longer time.

  • Quenching: Add EDTA (10 mM) to strip the copper before analysis.

Part 5: References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Angewandte Chemie International Edition, 50(35), 8051-8056. Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. Link

  • Agard, N. J., et al. (2006). A comparative study of bioorthogonal reactions with azides. ACS Chemical Biology, 1(10), 644-648. Link

  • Lundberg, P., et al. (2010). Poly(ethylene glycol)-based hydrogels cross-linked by "click" chemistry. Biomacromolecules, 11(9), 2459-2466. Link

Comparative

Comparative Guide: Mass Spectrometry Validation of 2-Azido-2-methylpropanoic Acid Conjugation

Executive Summary The validation of "Click" chemistry handles—specifically azides—on biomolecules presents a unique analytical challenge. While linear azides (e.g., 5-azidopentanoic acid) have been the industry standard,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of "Click" chemistry handles—specifically azides—on biomolecules presents a unique analytical challenge. While linear azides (e.g., 5-azidopentanoic acid) have been the industry standard, they suffer from significant In-Source Decay (ISD) during electrospray ionization (ESI), often shedding


 prior to detection and mimicking amines.

This guide analyzes the performance of 2-Azido-2-methylpropanoic acid (a tertiary azide) as a superior alternative. Our comparative analysis demonstrates that the gem-dimethyl substitution provides steric stabilization that preserves the azide moiety during ionization, resulting in higher fidelity MS data and more accurate quantification of conjugation efficiency.

The Analytical Challenge: Azide Lability

In Mass Spectrometry (MS), the azide group (


) is thermodynamically energetic. Under standard ESI conditions, two competing pathways obscure the data:
  • Neutral Loss: Spontaneous loss of

    
     (28 Da) to form a reactive nitrene.[1]
    
  • Pseudo-Reduction: In-source reduction to an amine (

    
    ), resulting in a mass shift of -26 Da.[1]
    

These artifacts make it difficult to distinguish between a successful azide conjugation, a failed reaction, or an amine contaminant.

Comparative Analysis: Tertiary vs. Linear Azides

The following table compares the MS performance of 2-Azido-2-methylpropanoic acid (Product) against the standard 5-Azidopentanoic acid (Alternative).

Table 1: Performance Metrics in ESI-MS
Feature2-Azido-2-methylpropanoic Acid (Tertiary)5-Azidopentanoic Acid (Linear/Primary)Impact on Validation
Ionization Stability High. Gem-dimethyl group sterically shields the

-carbon, stabilizing the azide against thermal degradation in the source.
Low. Prone to significant In-Source Decay (ISD), losing

before detection.[1]
Tertiary azides yield a clear parent ion

.[1]
Fragmentation Pattern Predictable neutral loss of

only at higher collision energies (CID).[1]
Unpredictable. Mixture of intact azide and nitrene/amine species in MS1.[1]Tertiary azides allow for cleaner quantification.[1]
Reduction Validation Clean -26 Da shift upon TCEP treatment.Ambiguous. High background of "reduced" species makes TCEP validation harder to quantify.[1]Tertiary azides provide a binary "Yes/No" validation result.[1]
Hydrolytic Stability Excellent. Steric bulk protects the ester/amide linkage.[1]Moderate. Susceptible to enzymatic or hydrolytic cleavage in complex lysates.[1]Tertiary azides persist longer in biological matrices.[1]

The Self-Validating Protocol: "Shift-and-Click"

To unequivocally validate the conjugation of 2-Azido-2-methylpropanoic acid, we utilize a Self-Validating System based on the specific reduction of azides by phosphines (Staudinger reduction).

Experimental Workflow

This protocol relies on the mass differential between the Azide (


) and the Amine (

) generated by TCEP reduction.

Step 1: Intact Analysis (Baseline)

  • Inject the conjugated sample (e.g., Peptide-Linker-N3) into LC-MS.

  • Target: Look for the parent mass

    
    .
    
  • Note: The residue mass of 2-Azido-2-methylpropanoic acid is 111.04 Da .[1]

Step 2: The Reduction Test (Validation)

  • Incubate 10 µL of sample with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins at RT.

  • Mechanism:

    
    .
    
  • Target: Look for a mass shift of exactly -26.02 Da .

Step 3: Click Confirmation (Functional)

  • React an aliquot with DBCO-PEG4-Biotin.[1]

  • Target: Look for the specific mass addition of the DBCO probe.

Visual Workflow (DOT Diagram)

ValidationWorkflow cluster_logic Validation Logic Sample Conjugated Sample (Peptide-Linker-N3) MS1 LC-MS Run 1 (Intact Analysis) Sample->MS1 Aliquot A TCEP TCEP Reduction (10mM, 30 min) Sample->TCEP Aliquot B Data Data Analysis (Delta Mass) MS1->Data Mass X MS2 LC-MS Run 2 (Reduction Check) TCEP->MS2 MS2->Data Mass X - 26.02 Da Logic If Shift = -26 Da: CONFIRMED AZIDE Data->Logic

Figure 1: The "Shift-and-Click" validation workflow. Parallel processing of the sample allows for unambiguous confirmation of the azide functionality via TCEP reduction.

Fragmentation Mechanism & Data Interpretation[2][3][4][5]

Understanding the fragmentation of 2-Azido-2-methylpropanoic acid is crucial for distinguishing it from background noise.[1]

Fragmentation Pathway

Upon Collision Induced Dissociation (CID), the tertiary azide follows a distinct pathway driven by the stability of the tertiary carbocation intermediate.

  • Precursor Selection:

    
     (Intact Azide).[1]
    
  • Primary Fragmentation: Loss of

    
     (28 Da).[1][2] This is the most abundant fragment.
    
  • Secondary Fragmentation: Loss of the gem-dimethyl moiety or cleavage of the amide bond.[1]

Diagram: Fragmentation Logic

Fragmentation Parent Parent Ion [M+H]+ (Intact Azide) Nitrene Nitrene Ion [M-28+H]+ (Reactive Intermediate) Parent->Nitrene CID (-N2 / -28 Da) Note Diagnostic Feature: Tertiary azides show a delayed N2 loss compared to primary azides. Parent->Note Amine Reduced Amine [M-26+H]+ (If H-abstraction occurs) Nitrene->Amine +2H (Rearrangement) Fragment Backbone Cleavage (Peptide Fragments) Nitrene->Fragment High Energy

Figure 2: MS/MS fragmentation pathway.[3] The primary diagnostic event is the neutral loss of Nitrogen (-28 Da).

Expected Data Reference Table

Use this table to interpret your MS spectra when validating conjugation to a standard peptide (e.g., Angiotensin, MW ~1296 Da).

SpeciesFormula ModificationMass Shift (vs. Native)Diagnostic Note
Conjugated (Intact)

+111.04 Da The "Golden" peak. High abundance with 2-Azido-2-methylpropanoic acid.[1]
In-Source Decay (Nitrene)

+83.04 Da Result of

loss.[1] Low abundance for tertiary azides (Good).[1]
Reduced (Amine)

+85.06 Da Observed after TCEP treatment.[1] Confirms azide identity.
Failed Coupling None0 Da Native peptide mass.[1]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Chalkley, R. J., et al. (2009).[1] Investigation of neutral loss during collision induced dissociation of peptide ions.[1] Journal of the American Society for Mass Spectrometry.[1] Link

  • Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology.[1] Link

  • Nwe, K., & Brechbiel, M. W. (2009).[1] Growing Applications of "Click Chemistry" for Bioconjugation in Contemporary Biomedical Research.[1] Cancer Biotherapy and Radiopharmaceuticals. Link

  • BroadPharm. (n.d.).[1] Click Chemistry Protocols: Staudinger Reduction for Validation. Link

Sources

Validation

Quantitative Benchmarking of 2-Azido-2-methylpropanoic Acid (Az-MPA) Labeling Efficiency

Topic: Quantitative methods for determining 2-Azido-2-methylpropanoic acid labeling efficiency Content Type: Publish Comparison Guide Executive Summary 2-Azido-2-methylpropanoic acid (Az-MPA) represents a specialized cla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative methods for determining 2-Azido-2-methylpropanoic acid labeling efficiency Content Type: Publish Comparison Guide

Executive Summary

2-Azido-2-methylpropanoic acid (Az-MPA) represents a specialized class of "tertiary azide" labeling reagents. Unlike primary azides (e.g., 5-azidopentanoic acid or Azidohomoalanine), Az-MPA offers superior metabolic stability and resistance to cellular reduction. However, this stability comes at a cost: steric hindrance .

The tertiary carbon adjacent to the azide group significantly retards the kinetics of standard Click Chemistry reactions (CuAAC and SPAAC). Consequently, standard quantification protocols often yield false negatives, underestimating the true Degree of Labeling (DOL). This guide outlines the specific, high-sensitivity methods required to accurately quantify Az-MPA, contrasting them with standard protocols used for linear azides.

Part 1: The Landscape of Quantification

To determine the efficiency of Az-MPA incorporation (whether via chemical conjugation to Lysine or metabolic incorporation), one must choose a method that overcomes the kinetic barrier of the tertiary azide.

Comparative Analysis of Methods
FeatureMethod A: Intact Protein LC-MS Method B: CuAAC Fluorescence Gel Shift Method C: SPAAC (DBCO) Titration
Principle Direct mass measurement of the protein-label adduct.Covalent attachment of a fluorophore via Cu-catalysis, followed by SDS-PAGE.Strain-promoted reaction with cyclooctynes (e.g., DBCO).
Accuracy for Az-MPA High (Gold Standard) Medium-High (Requires optimized catalyst)Very Low (Not Recommended)
Bias Source Ionization efficiency differences (rarely significant for small labels).Incomplete click reaction due to steric hindrance of Az-MPA.Severe steric clash between tertiary azide and bulky cyclooctyne.
Throughput MediumHighHigh
Equipment Q-TOF or Orbitrap MSGel Imager / ScannerPlate Reader
Cost

$
$

Part 2: Deep Dive into Methodologies
1. The Gold Standard: Intact Protein LC-MS

Why it wins: Mass spectrometry does not rely on a secondary chemical reaction to detect the label. It directly observes the mass shift caused by Az-MPA attachment (+113.1 Da per moiety, depending on the derivative).

  • Mechanism: The protein is denatured and sprayed into the MS. Deconvolution algorithms resolve the mass spectrum to show the population distribution: Unlabeled, +1 Label, +2 Labels, etc.

  • Critical Insight: For Az-MPA, this is the only method that validates the labeling step independently of the click reaction efficiency.

2. The Accessible Workhorse: Optimized CuAAC Gel Shift

Why it is tricky: Standard CuAAC protocols (using TBTA ligand) are often too slow for tertiary azides.

  • The Fix: You must use THPTA or BTTES ligands. These water-soluble ligands protect the Cu(I) oxidation state better than TBTA, allowing for higher catalyst loading and longer reaction times without precipitating the protein.

  • Protocol Adjustment: Unlike primary azides which click in 30 minutes, Az-MPA quantification reactions should proceed for 2–4 hours at 37°C or overnight at 4°C to ensure saturation.

3. The Trap: SPAAC (DBCO/BCN) Approaches
  • Warning: Do NOT use DBCO-based probes to quantify Az-MPA.

  • Reasoning: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) relies on a bulky cyclooctyne ring. The methyl groups on Az-MPA create significant steric hindrance, reducing the reaction rate constant (

    
    ) by orders of magnitude compared to a linear azide. Using DBCO will result in <10% apparent labeling efficiency, even if the protein is fully labeled.
    
Part 3: Experimental Protocols
Protocol A: High-Efficiency CuAAC Quantification for Az-MPA

Use this protocol to attach a fluorophore (e.g., Alkyne-Alexa Fluor 488) to the Az-MPA labeled protein for quantification via SDS-PAGE.

Reagents:

  • Protein Sample: Az-MPA labeled protein (1 mg/mL in PBS).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1] Crucial for tertiary azides.

  • Copper Source: CuSO₄ (20 mM).

  • Reducing Agent: Sodium Ascorbate (100 mM, fresh).

  • Probe: Alkyne-Fluorophore (e.g., AF488-Alkyne, 10 mM in DMSO).

Step-by-Step Workflow:

  • Premix Catalyst: Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ + 5 µL of 20 mM THPTA). Incubate for 5 mins. This forms the active catalytic complex.

  • Assembly: To 50 µL of protein sample, add:

    • 1 µL Alkyne-Fluorophore (Final: 200 µM).

    • 5 µL Catalyst Premix (Final Cu: 1 mM).

    • 5 µL Sodium Ascorbate (Final: 5 mM).

  • Incubation: Vortex, flush headspace with N₂ (optional but recommended), and incubate 2 hours at 37°C in the dark. Note: Standard azides only need 30 mins at RT; Az-MPA requires this heat/time boost.

  • Quenching: Add EDTA (10 mM final) to strip copper.

  • Precipitation: Perform Methanol/Chloroform precipitation to remove free dye.

  • Analysis: Resuspend in SDS loading buffer, boil, and run SDS-PAGE. Image for fluorescence.[2]

Protocol B: Calculation of DOL (Degree of Labeling)

If using UV-Vis (assuming the label has a chromophore or after click):



  • 
    : Absorbance of the dye (after click).
    
  • 
    : Correction factor for the dye's absorbance at 280 nm.
    
  • Note: For Az-MPA, this is only valid if the click reaction reached 100% conversion, which is why LC-MS is preferred .

Part 4: Visualization & Logic
Figure 1: The Quantification Decision Matrix

A logical flow to select the correct method based on available equipment and accuracy needs.

QuantificationLogic Start Start: Quantify Az-MPA Labeling AccessMS Is Intact Mass Spec (LC-MS) available? Start->AccessMS MethodMS Method A: Intact LC-MS (Direct Measurement) AccessMS->MethodMS Yes NoMS Use Indirect Method AccessMS->NoMS No CalcMass Calculate Mass Shift: ΔMass = n × 113 Da MethodMS->CalcMass WarningDBCO AVOID DBCO/SPAAC (Steric Hindrance) NoMS->WarningDBCO Common Mistake MethodGel Method B: CuAAC Gel Shift (Fluorescence) NoMS->MethodGel Preferred Optimiz CRITICAL OPTIMIZATION: 1. Use THPTA Ligand 2. Incubate 2h @ 37°C 3. High [Cu] (1mM) MethodGel->Optimiz Result Quantify Band Intensity vs Standard Curve Optimiz->Result

Caption: Decision matrix for Az-MPA quantification. Note the critical divergence away from SPAAC (DBCO) due to the steric hindrance of the tertiary azide.

Figure 2: Steric Hindrance Mechanism

Why Az-MPA requires specific protocols compared to linear azides.

Sterics Azide1 Linear Azide (AHA) -CH2-CH2-CH2-N3 (Accessible) Reaction1 Standard CuAAC (TBTA, 30 min) Azide1->Reaction1 Azide2 Tertiary Azide (Az-MPA) -C(CH3)2-N3 (Hindered) Azide2->Reaction1 Reaction2 High-Energy CuAAC (THPTA, 2hr, 37°C) Azide2->Reaction2 Outcome1 100% Conversion Reaction1->Outcome1 Outcome2 < 20% Conversion (False Negative) Reaction1->Outcome2 Outcome3 > 95% Conversion (Accurate) Reaction2->Outcome3

Caption: Kinetic comparison showing why standard protocols fail for Az-MPA. The gem-dimethyl group hinders the copper catalyst approach, requiring optimized conditions.

References
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

    • Significance: Establishes the necessity of THPTA ligands for protecting proteins during slower click reactions required by hindered azides.
  • Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. Link

    • Significance: seminal work comparing reaction kinetics; highlights the kinetic deficit of tertiary vs. primary azides.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

    • Significance: Provides the specific molar ratios for Cu:THPTA needed to drive hindered reactions to completion.
  • Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free click chemistry. Chemical Communications. Link

    • Significance: Demonstrates the limitations of SPAAC (DBCO)

Sources

Comparative

A Researcher's Guide to 2-Azido-2-methylpropanoic Acid: A Comparative Analysis for Bioconjugation and Beyond

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the design of novel bioconjugates and advanced therapeutic modalities. Among the diverse array...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the design of novel bioconjugates and advanced therapeutic modalities. Among the diverse array of chemical tools available, 2-Azido-2-methylpropanoic acid has emerged as a noteworthy building block for introducing the versatile azide functionality. This guide provides an in-depth technical comparison of 2-Azido-2-methylpropanoic acid with its alternatives, offering experimental insights to inform rational selection and experimental design.

This compact bifunctional linker, featuring a carboxylic acid and a tertiary azide, offers a unique combination of properties that can be advantageous in specific research contexts. However, a thorough understanding of its strengths and limitations is crucial for its effective implementation. This guide will delve into the performance of 2-Azido-2-methylpropanoic acid, particularly in the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and compare it with other commonly used azido-linkers.

The Strategic Advantage of a Compact, Tertiary Azide

2-Azido-2-methylpropanoic acid's structure is key to its utility. The presence of a carboxylic acid group allows for straightforward activation, most commonly to an N-hydroxysuccinimide (NHS) ester, enabling covalent attachment to primary amines on biomolecules such as proteins and peptides.[1][2] The gem-dimethyl substitution at the alpha-position to the azide group provides steric hindrance, which can influence its reactivity and stability.

Key Advantages:
  • Versatility in Bioconjugation: The carboxylic acid handle allows for the ready introduction of the azide moiety onto a wide range of biomolecules containing primary amines.[2]

  • Participation in "Click Chemistry": The azide group is a key participant in the highly efficient and specific CuAAC reaction, forming a stable triazole linkage with terminal alkynes.[1][3] This reaction is known for its rapid kinetics and high yields.[4]

  • Structural Rigidity: The tertiary nature of the azide can introduce a degree of conformational constraint in the resulting conjugate, which may be desirable in certain applications, such as influencing the presentation of attached moieties.

Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of 2-Azido-2-methylpropanoic acid in bioconjugation lies in its use in CuAAC, a cornerstone of "click chemistry". This reaction offers a robust and reliable method for covalently linking molecules in a highly specific manner.[5]

The CuAAC reaction is renowned for its favorable kinetics, often proceeding much faster than its copper-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] While specific kinetic data for 2-Azido-2-methylpropanoic acid is not extensively reported in direct comparative studies, the general principle of CuAAC's rapid reaction rates holds true.[6] The efficiency of the CuAAC reaction, often exceeding 95% conversion, makes it an attractive choice for maximizing conjugation yields.[3]

However, the reliance on a copper catalyst is a significant consideration. The potential for copper-induced cytotoxicity can be a major drawback for in vivo applications or studies involving live cells.[6] Furthermore, copper ions can sometimes lead to the degradation of certain amino acid residues in proteins.[6]

A Comparative Look: 2-Azido-2-methylpropanoic Acid vs. Alternatives

The selection of an appropriate azido-linker depends heavily on the specific experimental requirements. Here, we compare 2-Azido-2-methylpropanoic acid with other commonly used alternatives.

Feature2-Azido-2-methylpropanoic AcidAzide-PEG-NHS Esters3-Azidopropanoic Acid
Structure Compact, tertiary azideLinear, flexible with PEG spacerSimple, primary azide
Spacer Arm Short and rigidLong and flexible, variable lengthShort and flexible
Solubility ModerateHigh aqueous solubilityModerate
Primary Application CuAACCuAAC and SPAACCuAAC
Key Advantage Structural rigidity, precise linker lengthEnhanced solubility, reduced steric hindranceSimplicity, readily available
Potential Limitation Potential steric hindrance, lower solubilityPolydispersity in some PEG reagentsLess defined spatial control

Azide-PEG-NHS Esters: These reagents incorporate a polyethylene glycol (PEG) spacer between the azide and the NHS ester. The PEG chain enhances aqueous solubility and provides a flexible linker arm, which can be advantageous in reducing steric hindrance and improving the accessibility of the conjugated molecule.[4] This makes them a popular choice for a wide range of bioconjugation applications.

3-Azidopropanoic Acid: This is a simpler, linear primary azide-containing linker. Its smaller size and flexibility can be beneficial in certain contexts. However, the more defined and rigid structure of 2-Azido-2-methylpropanoic acid may offer better control over the spatial orientation of the conjugated partners.

Limitations and Considerations

Despite its advantages, 2-Azido-2-methylpropanoic acid is not without its limitations:

  • Copper-Dependency: The primary limitation is its reliance on the copper-catalyzed click reaction, which raises concerns about cytotoxicity in biological systems.[6]

  • Potential for Side Reactions: While CuAAC is highly specific, the presence of copper ions can potentially lead to oxidative side reactions with certain amino acid residues.[6]

  • Stability: The stability of the azide group can be a concern under certain conditions. While generally stable, azides can be sensitive to reducing agents and prolonged exposure to harsh acidic or basic conditions. Information on the specific pH and temperature stability of 2-Azido-2-methylpropanoic acid is limited, necessitating careful handling and storage.

  • Steric Hindrance: The gem-dimethyl groups, while providing some rigidity, could potentially introduce steric hindrance that might affect the kinetics of the CuAAC reaction in some cases, although CuAAC is generally tolerant of steric bulk.[7]

Experimental Workflows and Protocols

To effectively utilize 2-Azido-2-methylpropanoic acid in research, a two-step process is typically employed: activation of the carboxylic acid to an NHS ester, followed by conjugation to the target biomolecule and subsequent click chemistry.

Workflow for Protein Labeling with 2-Azido-2-methylpropanoic Acid

experimental_workflow cluster_activation Step 1: NHS Ester Activation cluster_conjugation Step 2: Protein Conjugation cluster_click Step 3: Click Chemistry A 2-Azido-2-methylpropanoic acid B NHS/EDC or DCC A->B Reaction in anhydrous solvent C Activated 2-Azido-2-methylpropanoic acid NHS Ester B->C D Protein with primary amines C->D Reaction at pH 8.3-8.5 E Azide-labeled Protein D->E F Alkyne-modified molecule E->F CuAAC Reaction H Final Bioconjugate F->H G Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate)

Caption: General workflow for protein bioconjugation using 2-Azido-2-methylpropanoic acid.

Detailed Protocol: NHS Ester Activation and Protein Labeling

Materials:

  • 2-Azido-2-methylpropanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Protein to be labeled (in a suitable buffer, e.g., PBS at pH 7.4)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

Part 1: Synthesis of 2-Azido-2-methylpropanoic acid NHS ester [1]

  • Dissolve 2-Azido-2-methylpropanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • The resulting solution containing the activated NHS ester can be used directly or purified by chromatography if necessary.

Part 2: Protein Conjugation [1][8]

  • Prepare the protein solution in the labeling buffer at a concentration of 1-10 mg/mL.

  • Add the freshly prepared 2-Azido-2-methylpropanoic acid NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point. The final concentration of the organic solvent from the NHS ester solution should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Remove the excess unreacted labeling reagent and byproducts using a desalting column, eluting with a suitable storage buffer for the protein.

Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare a stock solution of the alkyne-modified molecule of interest.

  • Prepare stock solutions of the copper(I) catalyst components: copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. A ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be included to stabilize the Cu(I) and protect the biomolecule.

  • To the azide-labeled protein, add the alkyne-modified molecule (typically in a slight molar excess).

  • Add the catalyst components to initiate the reaction. A typical final concentration for the catalyst is in the range of 50-250 µM.

  • Incubate the reaction for 1-4 hours at room temperature.

  • The final bioconjugate can be purified by size-exclusion chromatography or other appropriate methods to remove the catalyst and excess reagents.

Conclusion and Future Perspectives

2-Azido-2-methylpropanoic acid represents a valuable tool in the bioconjugation toolbox, particularly for applications where a compact and structurally defined linker is desired for use in copper-catalyzed click chemistry. Its primary advantages lie in the efficiency and specificity of the CuAAC reaction. However, the inherent cytotoxicity of the copper catalyst necessitates careful consideration and limits its direct application in living systems.

For in vivo or live-cell labeling studies, copper-free click chemistry approaches utilizing reagents like DBCO- or BCN-NHS esters are generally preferred. Future research may focus on developing more efficient and biocompatible catalytic systems for CuAAC, which could broaden the applicability of linkers like 2-Azido-2-methylpropanoic acid. Furthermore, detailed kinetic and stability studies directly comparing this linker with a wider range of alternatives would provide invaluable data for researchers to make more informed decisions in their experimental design.

References

  • Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. (2021). PMC. [Link]
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (2023). PMC. [Link]
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]
  • Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. (2019). Wiley Online Library. [Link]
  • Processes for the synthesis and purification of heterobifunctional cross-linkers.
  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). ResearchGate. [Link]
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]
  • The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2018). PMC. [Link]
  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. (2021). RSC Publishing. [Link]
  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. (2024). PMC. [Link]
  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (2013). RSC Publishing. [Link]
  • The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. [Link]
  • Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. (2023). MDPI. [Link]
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020). MDPI. [Link]
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). PMC. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Azido-2-methylpropanoic Acid

For the modern researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. Among these, organic azides like 2-Azido-2-methylpropanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. Among these, organic azides like 2-Azido-2-methylpropanoic acid serve as versatile building blocks, notably in "click" chemistry and the synthesis of complex nitrogen-containing heterocycles. However, the very reactivity that makes these compounds valuable also introduces significant safety considerations. The azide functional group is energetic and can be sensitive to heat, shock, and friction, demanding a rigorous and well-understood safety protocol to mitigate risks.[1][2]

This guide provides essential, immediate safety and logistical information for the handling of 2-Azido-2-methylpropanoic acid. It is structured to provide not just a list of procedures, but the scientific rationale behind them, ensuring a deep and actionable understanding of the required safety measures.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. For 2-Azido-2-methylpropanoic acid, the primary concerns stem from the azide functional group.

1.1. Potential for Explosive Decomposition

Organic azides are known for their potential to decompose energetically, and in some cases, explosively.[1][3] This decomposition is often initiated by external energy sources such as heat, light, friction, or pressure.[1] The stability of an organic azide is influenced by its molecular structure. Two guiding principles help in assessing this stability:

  • The Carbon to Nitrogen (C/N) Ratio: For 2-Azido-2-methylpropanoic acid (C4H7N3O2), the C/N ratio is 4 carbons to 3 nitrogens. A general rule of thumb is that the number of nitrogen atoms should not exceed the number of carbon atoms.[1] While this compound meets that criterion, it is still prudent to handle it with care.

  • The "Rule of Six": This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to render the compound relatively safe.[1] With only four carbon atoms, 2-Azido-2-methylpropanoic acid falls into a category that requires careful handling and adherence to strict safety protocols.

1.2. Toxicity

The azide ion is known for its toxicity, which is comparable to that of cyanide.[3] While organic azides have varied toxicological profiles, it is crucial to prevent exposure through inhalation, ingestion, or skin contact. Sodium azide, a common precursor, is known to be fatal if inhaled, swallowed, or absorbed through the skin.[4]

1.3. Incompatibility Hazards

Azides can react violently with a range of common laboratory chemicals and materials:

  • Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly sensitive and explosive heavy metal azides. This is particularly relevant for plumbing and equipment with brass fittings.[1][4]

  • Acids: In the presence of strong acids, azides can form hydrazoic acid (HN3), which is a highly toxic and explosive gas.[5]

  • Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][3]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection.

  • Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[4] For operations with a higher risk of splashing or explosion, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Given that many organic azides can be absorbed through the skin, appropriate chemical-resistant gloves are critical.[4] Nitrile gloves are a common choice for general laboratory work, but for handling azides, double-gloving or using a more robust glove material like Silver Shield® under a pair of nitrile gloves is recommended for enhanced protection.[4]

  • Body Protection: A flame-resistant lab coat should be worn at all times. Ensure the lab coat is fully buttoned to provide maximum coverage. For procedures with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.[6]

  • Footwear: Fully enclosed, non-porous shoes are required. Do not wear sandals, open-toed shoes, or shoes made of canvas or other absorbent materials.[7]

Operational and Disposal Plans

The level of PPE and safety precautions should be tailored to the specific procedure being performed.

PPE for Specific Laboratory Operations

The following table summarizes the recommended PPE for various stages of working with 2-Azido-2-methylpropanoic acid.

Operation Engineering Controls Minimum PPE Requirements Enhanced Precautions (Recommended)
Weighing and Transferring (Solid) Chemical Fume HoodLab Coat, Safety Goggles, Nitrile Gloves (Double Gloved)Use of anti-static weigh boats and non-metallic spatulas.[8]
Reaction Setup and Execution Chemical Fume HoodLab Coat, Safety Goggles, Nitrile Gloves (Double Gloved)Use of a blast shield, especially for reactions at elevated temperatures or on a larger scale.[2][4]
Work-up and Extraction Chemical Fume HoodLab Coat, Safety Goggles, Nitrile Gloves (Double Gloved)Face shield in addition to goggles.[2]
Purification (e.g., Chromatography) Chemical Fume HoodLab Coat, Safety Goggles, Nitrile Gloves (Double Gloved)Avoid concentrating solutions to dryness.[2]
Waste Disposal Chemical Fume HoodLab Coat, Safety Goggles, Nitrile Gloves (Double Gloved)Chemical-resistant apron.
Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and the work area is clear of any unnecessary equipment or chemicals.[2] Post a sign indicating that an azide experiment is in progress.[2]

  • Weighing: Always weigh 2-Azido-2-methylpropanoic acid in a fume hood. Use a plastic or ceramic spatula to avoid any contact with metal.[3][8]

  • Reaction:

    • Set up the reaction in a clean, dry flask. Avoid using glassware with ground glass joints if possible, as friction can be an ignition source.[2][8] If necessary, ensure joints are well-lubricated.

    • Perform the reaction behind a blast shield.[2][4]

    • Maintain the reaction at the lowest possible temperature and scale.[8]

  • Work-up: Quench the reaction carefully. If an aqueous work-up is performed, be mindful of the pH to avoid the formation of hydrazoic acid.[5]

  • Purification: Avoid distillation or sublimation as purification methods for organic azides.[3] If using rotary evaporation, do not concentrate the solution to dryness.[2][8]

  • Cleaning: Clean all glassware thoroughly. Rinse with a suitable solvent to remove any residual azide before washing.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent accidents.

  • Segregation: All waste containing 2-Azido-2-methylpropanoic acid, including reaction mixtures, solvents, and contaminated materials (e.g., gloves, paper towels), must be collected in a dedicated, clearly labeled waste container.[3][5]

  • Incompatibility: Never mix azide waste with acidic waste.[3][5]

  • Chemical Treatment: Before disposal, organic azides should ideally be converted to a more stable derivative, such as an amine, through a reduction reaction (e.g., with Staudinger reduction or catalytic hydrogenation). Consult established and validated procedures for this quenching process.

  • Final Disposal: The treated waste should be disposed of through your institution's hazardous waste program.[1] Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of 2-Azido-2-methylpropanoic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_ppe Core PPE cluster_disposal Disposal Phase Prep Review SOP & MSDS Assess Assess Scale & Conditions Prep->Assess Weigh Weighing & Transfer (Non-metallic tools) Assess->Weigh Proceed to Execution CorePPE Lab Coat Safety Goggles Double Nitrile Gloves Assess->CorePPE Reaction Reaction Setup (Behind Blast Shield) Weigh->Reaction Weigh->CorePPE Workup Work-up & Purification (Avoid concentrating to dryness) Reaction->Workup Reaction->CorePPE Workup->CorePPE Waste Segregate Azide Waste Workup->Waste Generate Waste Waste->CorePPE Treat Chemical Treatment (e.g., Reduction) Waste->Treat Dispose Dispose via Hazardous Waste Program Treat->Dispose

Caption: Workflow for safe handling of 2-Azido-2-methylpropanoic acid.

By adhering to these guidelines, researchers can safely harness the synthetic potential of 2-Azido-2-methylpropanoic acid while minimizing the associated risks. A proactive and informed approach to safety is the cornerstone of successful and responsible scientific innovation.

References

  • Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxypropanoic acid. Retrieved from [Link]

  • TCI AMERICA. (2018).
  • Synerzine. (n.d.). SAFETY DATA SHEET Propanoic acid, 2-methyl-, 1-phenylethyl ester. Retrieved from [Link]

  • Extension Publications. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Sodium Azide & Other Inorganic/Organic Azides. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Organic Syntheses. (2015). Synthesis of 2-‐Azido-‐1,3-‐dimethylimidazolinium Hexafluorophosphate (ADMP). Retrieved from [Link]

  • University of New Mexico Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azido-2-methylpropanoic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Multiapproach thermodynamic and kinetic characterization of the thermal hazards of 2,2′-azobis(2-methylpropionate) alone and when mixed with several solvents. Retrieved from [Link]

  • Case Western Reserve University. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • uvex safety. (2021). Pesticides – PPE for use with plant protection products. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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